PRN-1008
Description
Properties
IUPAC Name |
(E)-2-[(3S)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFFREMLXLZNHE-GRBCXPRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40FN9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PRN-1008 (Rilzabrutinib): An In-Depth Technical Guide to its Mechanism of Action in B Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRN-1008, also known as rilzabrutinib, is an orally administered, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a critical signaling enzyme in B cells and other hematopoietic cells, playing a crucial role in B cell receptor (BCR) signaling, which governs B cell development, activation, and proliferation.[4][5] Dysregulation of the BCR signaling pathway is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases. This compound's unique mechanism of action, characterized by a rapid onset and sustained target occupancy, offers a promising therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound in B cells, detailing its molecular interactions, effects on cellular pathways, and the experimental methodologies used to elucidate these functions.
Core Mechanism of Action: Reversible Covalent Inhibition of BTK
This compound is a potent and highly selective inhibitor of BTK.[6] Its mechanism of action is distinguished by its reversible covalent binding to a cysteine residue (Cys481) within the active site of the BTK enzyme.[3] This interaction, while covalent, is designed to be reversible, which may contribute to its favorable safety profile by minimizing permanent off-target effects.[7]
The binding of this compound to BTK effectively blocks the enzyme's kinase activity, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to the disruption of the B-cell receptor (BCR) signaling cascade.
B-Cell Receptor Signaling Pathway and this compound Inhibition
The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention by this compound.
Quantitative Data on this compound Activity in B-Cells
The following tables summarize the key quantitative data demonstrating the potency and activity of this compound in various in vitro and cellular assays.
| Parameter | Value (nM) | Cell Type/System | Reference |
| IC50 for BTK | 1.3 ± 0.5 | Biochemical Assay | [1][4] |
| IC50 for BTK Occupancy | 8 ± 2 | Ramos B-cell line | [8] |
| IC50 for BTK Occupancy | 233 ± 75 | Human Whole Blood (B cells) | [8] |
| Parameter | Value (nM) | Assay Condition | Reference |
| IC50 for B-cell Proliferation | 5 ± 2.4 | Anti-IgM induced | [1][5] |
| IC50 for CD69 Expression | 123 ± 38 | Anti-IgM induced in human B cells | [1][5] |
| IC50 for CD69 Expression | 126 ± 32 | Anti-IgM induced in human whole blood (CD20+ B cells) | [8] |
| IC50 for IgG Production | 10 - 100 | T-cell dependent and independent stimulation | [3] |
| IC50 for IgM Production | 10 - 100 | T-cell dependent and independent stimulation | [3] |
Experimental Protocols
BTK Target Occupancy Assay
This assay quantifies the extent to which this compound binds to and occupies the BTK enzyme within cells.
Methodology:
-
Cell Culture: Ramos B-cells, a human B-lymphoma cell line, are cultured in appropriate media.
-
Compound Incubation: Cells are treated with a range of concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).
-
Cell Lysis: After incubation, the cells are washed to remove unbound compound and then lysed to release intracellular proteins, including BTK.
-
Probe Competition: The cell lysates are incubated with a biotinylated, irreversible BTK probe. This probe will bind to any BTK molecules that are not already occupied by this compound.
-
Detection: The amount of biotinylated probe bound to BTK is quantified using a detection method such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The percentage of BTK occupancy is calculated by comparing the signal from this compound-treated samples to the signal from vehicle-treated controls.
B-Cell Activation (CD69 Expression) Assay
This assay measures the ability of this compound to inhibit the activation of B-cells by assessing the expression of the early activation marker, CD69.
Methodology:
-
Sample Preparation: Fresh human whole blood is used.
-
Compound Incubation: The blood is pre-incubated with various concentrations of this compound or a vehicle control.
-
B-Cell Stimulation: B-cell activation is induced by adding an anti-IgM antibody, which cross-links the B-cell receptor, mimicking antigen binding.
-
Staining: After a defined incubation period, the blood is stained with fluorescently labeled antibodies against CD20 (to identify B-cells) and CD69.
-
Flow Cytometry: The samples are analyzed by flow cytometry to quantify the percentage of CD20-positive B-cells that are also expressing CD69.
-
Data Analysis: The IC50 value is determined by plotting the percentage of CD69-positive B-cells against the concentration of this compound.
B-Cell Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of B-cells following stimulation.
Methodology:
-
B-Cell Isolation: Human B-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Compound Incubation: The isolated B-cells are treated with different concentrations of this compound.
-
Stimulation: B-cell proliferation is stimulated by the addition of anti-IgM antibodies.
-
Proliferation Measurement: After several days of culture, B-cell proliferation is measured. This can be done using various methods, such as:
-
[³H]-thymidine incorporation: Measuring the incorporation of a radioactive nucleotide into newly synthesized DNA.
-
CFSE staining: Using a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.
-
-
Data Analysis: The IC50 for the inhibition of proliferation is calculated based on the dose-response curve.
Clinical Development and Logical Framework
This compound (rilzabrutinib) has undergone clinical evaluation for various autoimmune diseases, including immune thrombocytopenia (ITP). The clinical trial program typically follows a logical progression from early-phase safety and dose-finding studies to later-phase efficacy and confirmatory trials.
Conclusion
This compound (rilzabrutinib) is a potent and selective reversible covalent inhibitor of BTK that effectively modulates B-cell function. Its mechanism of action, centered on the inhibition of the BCR signaling pathway, has been extensively characterized through a variety of in vitro and cellular assays. The quantitative data from these studies demonstrate its ability to inhibit B-cell activation and proliferation at nanomolar concentrations. The well-defined experimental protocols provide a robust framework for the continued investigation of this compound and other BTK inhibitors. The logical progression of its clinical development underscores the translation of its preclinical profile into potential therapeutic benefits for patients with B-cell-mediated diseases. This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with or interested in this promising therapeutic agent.
References
- 1. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Positive Phase 1/2 study results of rilzabrutinib in people with immune thrombocytopenia published in The New England Journal of Medicine [sanofi.com]
- 5. What clinical trials have been conducted for Rilzabrutinib? [synapse.patsnap.com]
- 6. Press Release: Rilzabrutinib LUNA 3 phase 3 study met primary endpoint in immune thrombocytopenia [sanofi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. ashpublications.org [ashpublications.org]
Rilzabrutinib's Engagement with Bruton's Tyrosine Kinase: A Technical Deep Dive into Binding Kinetics and Affinity
For Immediate Release to the Scientific Community
This technical guide provides an in-depth analysis of the binding kinetics and affinity of rilzabrutinib, a potent and selective, orally administered, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the complex biological pathways and experimental workflows associated with rilzabrutinib's mechanism of action.
Executive Summary
Rilzabrutinib distinguishes itself through a unique reversible covalent binding mechanism to a non-catalytic cysteine residue (Cys481) within the ATP-binding site of BTK.[1][2] This interaction is characterized by a rapid onset of binding and a remarkably slow dissociation rate, leading to a prolonged residence time on the target protein.[2][3] This extended target engagement allows for durable inhibition of BTK signaling pathways in B cells and myeloid cells, which are central to the pathophysiology of numerous immune-mediated diseases.[4] The high affinity and kinetic selectivity of rilzabrutinib contribute to its potent activity and a favorable safety profile, minimizing off-target effects.[5][6]
Rilzabrutinib's Mechanism of Action
Rilzabrutinib modulates the immune response by inhibiting BTK, a critical signaling enzyme in both the adaptive and innate immune systems.[7][8] Its therapeutic effect is achieved through a dual mechanism:
-
Inhibition of B-Cell Receptor (BCR) Signaling: In B cells, rilzabrutinib blocks the BCR signaling cascade, which is essential for B-cell proliferation, differentiation, and the production of autoantibodies.[7][4]
-
Inhibition of Fc Receptor (FcR) Signaling: In myeloid cells such as macrophages, rilzabrutinib inhibits Fcγ receptor (FcγR)-mediated signaling, thereby reducing the phagocytosis of antibody-coated cells, a key process in diseases like immune thrombocytopenia (ITP).[6][9]
The reversible nature of its covalent bond allows for a "dynamic equilibrium" in vivo. While effectively suppressing BTK activity, the eventual dissociation of the drug restores the enzyme's function, which may contribute to its safety profile by avoiding permanent protein modification.[10]
Quantitative Analysis of BTK Binding Kinetics and Affinity
The interaction of rilzabrutinib with BTK has been quantified through various biochemical and cellular assays, revealing its high potency and durable target engagement.
Table 1: Rilzabrutinib BTK Binding Kinetics and Affinity
| Parameter | Value | Assay Method | Source |
| Affinity | |||
| Kd* | 0.14 nM | COVALfinder® & KINETICfinder® | |
| Kinetics | |||
| k_off | 2.0 x 10⁻⁵ s⁻¹ | COVALfinder® & KINETICfinder® | [5] |
| Residence Time | 812 minutes (~13.5 hours) | COVALfinder® & KINETICfinder® | [5] |
| Half-life of Covalent Bond Formation | 1.5 minutes | COVALfinder® & KINETICfinder® | [5] |
| Potency | |||
| IC₅₀ (Enzymatic) | 1.3 ± 0.5 nM | ATP Competitive Enzyme Inhibition | |
| IC₅₀ (Cellular BTK Occupancy) | 8 ± 2 nM | Ramos B cells | [7] |
| IC₅₀ (BTK C481S Mutant) | 1.2 nM | In vitro cell model | [10][11] |
Table 2: Rilzabrutinib Inhibitory Potency (IC₅₀) in Functional Assays
| Assay | Cell Type/System | IC₅₀ Value | Source |
| B-cell Activation (CD69 Expression) | Human Whole Blood | 126 ± 32 nM | [7] |
| B-cell Proliferation | Human B cells | 5 ± 2.4 nM | [7] |
| Plaque-Induced Platelet Aggregation | Human Blood | 0.16 µM | [3] |
Table 3: Rilzabrutinib Target Occupancy and Durability
| Assay Condition | Time Point | BTK Occupancy | Cell Type | Source |
| Washout Experiment | 18 hours | 72% | Ramos B cells | [7] |
| Washout Experiment | 18 hours | 79% ± 2% | Human PBMCs | [7] |
| In vivo (Oral Dose) | 4 hours | >90% | - | [12] |
| In vivo (Oral Dose) | 24 hours | Sustained high occupancy | - | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and experimental procedures is crucial for a comprehensive understanding of rilzabrutinib's function and evaluation.
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of inhibition by rilzabrutinib. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately resulting in B-cell activation, proliferation, and antibody production. Rilzabrutinib effectively blocks this pathway by inhibiting BTK.
Fcγ Receptor (FcγR)-Mediated Phagocytosis in Macrophages
In macrophages, BTK is a key component of the signaling pathway downstream of Fcγ receptors. When autoantibodies opsonize platelets, the Fc portion of the antibody is recognized by FcγR on macrophages, triggering a signaling cascade that involves BTK and leads to phagocytosis. Rilzabrutinib's inhibition of BTK disrupts this process, reducing platelet destruction.
Experimental Workflow: Cellular BTK Occupancy Assay
The cellular BTK occupancy assay is critical for determining the extent and duration of target engagement in a cellular context. A common method involves treating cells with the inhibitor, followed by the addition of a fluorescently labeled probe that binds to the same site on BTK. The amount of probe binding is inversely proportional to the occupancy by the inhibitor.
References
- 1. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 2. What is the therapeutic class of Rilzabrutinib? [synapse.patsnap.com]
- 3. Effects of the Btk-Inhibitors Remibrutinib (LOU064) and Rilzabrutinib (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing Reversible Covalent Drug Design [enzymlogic.com]
- 6. Evaluating rilzabrutinib in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rilzabrutinib, a reversible covalent Bruton's tyrosine kinase inhibitor: Absorption, metabolism, excretion, and absolute bioavailability in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PRN-1008 (Rilzabrutinib): A Reversible Covalent BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PRN-1008 (rilzabrutinib), an orally administered, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). This compound's unique mechanism of action offers high potency and prolonged target occupancy, positioning it as a significant therapeutic candidate for a range of autoimmune and inflammatory diseases. This document details its mechanism, biochemical profile, preclinical and clinical data, and key experimental protocols.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Upon antigen binding to the BCR, a signaling cascade is initiated involving BTK, which is essential for the development, differentiation, activation, and survival of B-cells.[1][2] BTK is also involved in signaling downstream of other receptors, such as Fc receptors on various immune cells.[3] Its central role in immune cell function has made it a key therapeutic target for hematologic malignancies and autoimmune disorders.[4][5]
This compound: Mechanism of Reversible Covalent Inhibition
This compound represents a distinct class of BTK inhibitors. Unlike first-generation irreversible inhibitors like ibrutinib, which form a permanent covalent bond, this compound employs a reversible covalent mechanism.[4][6] The molecule contains a cyanoacrylamide functional group that acts as a Michael acceptor, reacting with the thiol group of the Cysteine 481 (Cys481) residue within the ATP-binding site of BTK to form a covalent bond.[1][2][4] However, this bond is designed to be reversible, allowing the inhibitor to dissociate from the target.[1][2]
This "hit and run" approach combines the durability and high potency of covalent binding with the potential for improved safety by avoiding permanent modification of the target protein.[6][7] The fast association rate and very slow dissociation rate result in prolonged target occupancy even after the drug has been cleared from systemic circulation.[6] This property may reduce off-target effects and improve the therapeutic index.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, from biochemical activity to clinical efficacy.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line / Condition | Source |
| Biochemical IC₅₀ | 1.3 ± 0.5 nM | Recombinant BTK Enzyme | [6][8] |
| Cellular IC₅₀ | 7.4 ± 2 nM | Ramos Cells (Human B-cell line) | [6] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound in Humans (Phase 1)
| Parameter | Value | Details | Source |
| Absorption | Rapidly absorbed | Following oral administration | [6][9] |
| Plasma Half-life (t½) | ~3-4 hours | Single and multiple dose regimens | [6][9] |
| Peak BTK Occupancy | >90% | Observed within 4 hours post-dosing in PBMCs | [6][9] |
| BTK Occupancy Decay Rate | -1.6% per hour | Demonstrates sustained target engagement | [6][9] |
Table 3: Summary of Phase 2 Clinical Trial Results in Pemphigus
| Endpoint | Result | Timepoint | Study Details | Source |
| Control of Disease Activity (CDA) | >50% of patients | 4 weeks | Primary endpoint of Phase 2 trial | [10] |
| Control of Disease Activity (CDA) | 54% of patients | 4 weeks | BELIEVE Phase 2 dose-ranging study (n=27) | [11] |
| Control of Disease Activity (CDA) | 73% of patients | 12 weeks | BELIEVE Phase 2 dose-ranging study (n=27) | [11] |
| Corticosteroid (CS) Dose Reduction | Mean dose reduced | 12 weeks | From 20.0 to 11.8 mg/day (newly diagnosed) | [12] |
Table 4: Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Model
| Animal Model | Treatment | Key Finding | Source |
| Rat CIA Model | Ascending doses of this compound (Compound 11) | Dose-dependent reduction in ankle inflammation/swelling | [4] |
| Mouse CIA Model | RN486 (structurally similar BTK inhibitor) | Demonstrated anti-inflammatory effects | [1] |
Key Signaling Pathway and Experimental Workflows
Visual diagrams provide clarity on complex biological and experimental processes.
B-Cell Receptor (BCR) Signaling Pathway
BTK is a central node in the BCR signaling cascade. Its inhibition by this compound blocks downstream events crucial for B-cell proliferation and survival.
Experimental Workflow: In Vitro BTK Kinase Assay
A biochemical kinase assay is fundamental for determining the inhibitory potency (IC₅₀) of compounds like this compound.
Detailed Experimental Protocols
Biochemical BTK Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC₅₀ of this compound against recombinant BTK enzyme.[5][13]
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. Inhibition of BTK results in a lower ADP concentration, which corresponds to a lower luminescence signal.
-
Materials:
-
Recombinant human BTK enzyme (Promega, V2941)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)
-
ATP solution
-
BTK peptide substrate (e.g., Poly(E,Y)4:1)
-
This compound, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
Low-volume 384-well plates
-
Luminometer
-
-
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer. Add 1 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.[5]
-
Add 2 µL of BTK enzyme solution (e.g., 3 ng/well) to each well.[5]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., 0.25 mg/mL substrate, 10 µM ATP).[13]
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.[5]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
In Vivo BTK Occupancy Assay
This protocol describes a method to measure target engagement in peripheral blood mononuclear cells (PBMCs) from treated subjects.[4][6]
-
Principle: A fluorescently labeled, competitive probe is used to bind to the active site of BTK that is not already occupied by the inhibitor. The amount of probe binding is inversely proportional to the level of BTK occupancy by the inhibitor.
-
Materials:
-
Blood samples collected from subjects at various time points post-dosing.
-
Ficoll-Paque for PBMC isolation.
-
Cell lysis buffer.
-
Fluorescently labeled competitive BTK probe.
-
Flow cytometer or fluorescence plate reader.
-
-
Protocol:
-
Isolate PBMCs from whole blood samples using density gradient centrifugation (Ficoll-Paque).
-
Lyse the isolated PBMCs to release intracellular proteins, including BTK.
-
Incubate the cell lysate with a saturating concentration of the fluorescently labeled BTK probe for a defined period (e.g., 60 minutes) at a specified temperature.
-
Wash the samples to remove any unbound probe.
-
Quantify the amount of bound fluorescence using a suitable detection method (e.g., flow cytometry on specific cell populations or a fluorescence reader for bulk lysate).
-
Calculate BTK occupancy as the percentage reduction in fluorescent signal compared to pre-dose or vehicle-treated control samples.
-
Collagen-Induced Arthritis (CIA) Animal Model
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.[4][14]
-
Principle: Rodents are immunized with type II collagen, which induces an autoimmune response leading to polyarthritis that shares pathological features with human rheumatoid arthritis. The efficacy of a therapeutic agent is assessed by its ability to reduce clinical signs of arthritis.
-
Animals: Lewis rats or DBA/1 mice.
-
Materials:
-
Type II collagen (from bovine or chicken).
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
This compound formulated for oral administration.
-
Calipers for measuring joint thickness.
-
-
Protocol:
-
Immunization (Day 0): Emulsify type II collagen in CFA and administer via intradermal injection at the base of the tail.
-
Booster (Day 7 or 21): Administer a second injection of type II collagen emulsified in IFA.
-
Disease Monitoring: Beginning around Day 10-14 post-initial immunization, monitor animals daily for signs of arthritis. Score each paw based on a clinical scale (e.g., 0-4) for erythema and swelling. Measure ankle/paw thickness with calipers.
-
Treatment: Once animals develop clinical signs of arthritis, randomize them into treatment groups (vehicle control, positive control like dexamethasone, and different dose levels of this compound). Administer treatment orally, once or twice daily, for a specified duration (e.g., 14-21 days).
-
Endpoint Analysis: Continue daily clinical scoring and caliper measurements throughout the treatment period. At the end of the study, collect joints for histopathological analysis to assess inflammation, pannus formation, and cartilage/bone erosion. Serum can be collected to measure inflammatory biomarkers.
-
Data Analysis: Compare the mean clinical scores, joint swelling, and histopathology scores between the this compound-treated groups and the vehicle control group to determine efficacy.
-
Conclusion
This compound (rilzabrutinib) is a potent and selective BTK inhibitor distinguished by its novel reversible covalent mechanism of action. This design allows for sustained target engagement in the absence of high systemic exposure, which may translate to an improved safety and efficacy profile.[6] Robust preclinical data and promising results from clinical trials in autoimmune conditions like pemphigus highlight its potential as a transformative oral therapy.[4][10] The protocols and data presented in this guide offer a technical foundation for further research and development in the field of BTK inhibition.
References
- 1. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 2. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principia Biopharma Presents Late-Breaking Interim Phase II Data Of PRN1008 In Pemphigus At European Academy Of Dermatology And Venereology Meeting - BioSpace [biospace.com]
- 4. youtube.com [youtube.com]
- 5. promega.com [promega.com]
- 6. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pemphigus.org [pemphigus.org]
- 11. community.the-hospitalist.org [community.the-hospitalist.org]
- 12. researchgate.net [researchgate.net]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]
Preclinical Profile of Rilzabrutinib: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies on Rilzabrutinib, a potent and reversible covalent Bruton's tyrosine kinase (BTK) inhibitor, for the treatment of autoimmune diseases. This document details the mechanism of action, efficacy in various animal models, and key experimental protocols to support further research and development in this field.
Introduction to Rilzabrutinib
Rilzabrutinib (formerly PRN1008) is an orally administered small molecule designed to target BTK, a critical signaling enzyme in various immune cells.[1][2] BTK plays a crucial role in the activation and signaling of B-cells via the B-cell receptor (BCR) and of innate immune cells, such as macrophages, neutrophils, mast cells, and basophils, through Fc receptor (FcR) pathways.[1][3] By inhibiting BTK, Rilzabrutinib modulates both adaptive and innate immune responses, making it a promising therapeutic candidate for a wide range of autoimmune and inflammatory disorders.[1][4]
Mechanism of Action: Dual Inhibition of B-Cell and Fc Receptor Signaling
Rilzabrutinib's primary mechanism of action involves the potent and sustained inhibition of BTK. This inhibition disrupts downstream signaling pathways crucial for the activation and function of key immune cells implicated in autoimmune pathology.
Inhibition of B-Cell Receptor (BCR) Signaling
Rilzabrutinib effectively inhibits BCR signaling in B-cells, a cornerstone of its therapeutic potential in antibody-mediated autoimmune diseases.[1][5] Upon antigen binding, the BCR initiates a signaling cascade heavily dependent on BTK, leading to B-cell proliferation, differentiation, and the production of autoantibodies.[6][7] Rilzabrutinib's blockade of BTK curtails these processes, thereby reducing the generation of pathogenic autoantibodies.[1][3]
Inhibition of Fc Receptor (FcR) Signaling
In addition to its effects on B-cells, Rilzabrutinib potently inhibits FcR-mediated signaling in innate immune cells.[1][5] In many autoimmune diseases, autoantibodies opsonize host cells, which are then recognized by Fcγ receptors (FcγR) on macrophages and neutrophils, leading to phagocytosis and inflammation.[8][9] Similarly, IgE-mediated activation of mast cells and basophils via Fcε receptors (FcεRI) contributes to allergic and inflammatory responses.[10] BTK is a key downstream signaling molecule in these FcR pathways. Rilzabrutinib's inhibition of BTK blocks these processes, reducing inflammatory mediator release and cell-mediated cytotoxicity.[1][3]
Quantitative Preclinical Efficacy Data
Rilzabrutinib has demonstrated significant efficacy in a variety of preclinical models of autoimmune disease. The following tables summarize the key quantitative findings.
In Vitro Cellular Activity
| Assay Type | Cell Type | Stimulus | Readout | Rilzabrutinib IC₅₀ (nM) | Reference |
| BCR Signaling | |||||
| B-Cell Activation | Human Whole Blood (CD20⁺ B-cells) | Anti-IgM | CD69 Expression | 8 ± 2 | [1] |
| IgG Production | Human Enriched B-cells | Anti-CD40 + IL-21 | IgG Levels | 20 ± 20 | [1] |
| IgM Production | Human Enriched B-cells | Anti-CD40 + IL-21 | IgM Levels | 800 ± 1000 | [1] |
| FcR Signaling | |||||
| Monocyte Activation | Human Monocytes | IgG | TNF-α Production | 56 ± 45 | [1] |
| Basophil Activation | Human Whole Blood | Anti-IgE | CD63 Expression | Potent Inhibition | [1] |
| Kinase Selectivity | |||||
| BTK | Enzyme Assay | ATP | Kinase Activity | 1.3 ± 0.5 | [1] |
| TEC | Enzyme Assay | ATP | Kinase Activity | 0.8 ± 0.1 | [1] |
| RLK | Enzyme Assay | ATP | Kinase Activity | 1.2 ± 0.3 | [1] |
| BMX | Enzyme Assay | ATP | Kinase Activity | 1.0 ± 0.1 | [1] |
| BLK | Enzyme Assay | ATP | Kinase Activity | 6.3 ± 0.7 | [1] |
In Vivo Animal Model Efficacy
| Disease Model | Animal Species | Key Parameters | Rilzabrutinib Dosing | Efficacy Outcome | Reference |
| Collagen-Induced Arthritis (CIA) | Rat (Female Lewis) | Clinical Score, Joint Pathology | 10, 20, 40 mg/kg QD; 20 mg/kg BID | Dose-dependent improvement in clinical scores and joint pathology. 20 mg/kg BID showed nearly complete disease reversal. | [1][2] |
| Immune Thrombocytopenia (ITP) | Mouse | Platelet Count | Pretreatment | Dose-dependent prevention of platelet loss. | [2] |
| Pemphigus | Canine (naturally occurring) | Canine Pemphigus Disease Activity Index (cPDAI) | Not specified | Rapid clinical improvement; 77-100% improvement in cPDAI scores within 2 weeks. | [2][11] |
| Arthus Reaction | Rat (Sprague Dawley) | Intradermal Dye Extravasation | 10, 20, 40 mg/kg QD | Significant, dose-dependent inhibition of the inflammatory reaction. | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key preclinical experiments cited in this guide.
In Vitro B-Cell Activation Assay
Objective: To assess the inhibitory effect of Rilzabrutinib on BCR-mediated B-cell activation.
Protocol:
-
Cell Source: Human whole blood from healthy donors.
-
Compound Treatment: Aliquots of whole blood are treated with a serial dilution of Rilzabrutinib or DMSO (vehicle control) for 1 hour at 37°C.
-
Stimulation: B-cell activation is induced by adding anti-IgM antibody.
-
Staining: Following stimulation, red blood cells are lysed, and the remaining leukocytes are stained with fluorescently labeled antibodies against CD20 (B-cell marker) and CD69 (activation marker).
-
Data Acquisition: Samples are analyzed by flow cytometry to quantify the percentage of CD69-positive cells within the CD20-positive B-cell population.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of CD69 expression against the concentration of Rilzabrutinib.
In Vivo Collagen-Induced Arthritis (CIA) in Rats
Objective: To evaluate the therapeutic efficacy of Rilzabrutinib in a rat model of rheumatoid arthritis.
Protocol:
-
Animals: Female Lewis rats are used due to their susceptibility to CIA.
-
Induction of Arthritis:
-
On day 0, rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
On day 7, a booster immunization with bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
Once arthritis is established (typically around day 10), rats are randomized into treatment groups.
-
Rilzabrutinib is administered orally once or twice daily at various doses. A vehicle control group and a positive control group (e.g., dexamethasone) are included.
-
-
Assessment of Arthritis:
-
Clinical signs of arthritis (e.g., paw swelling, erythema, and joint rigidity) are scored daily.
-
Body weight is monitored regularly.
-
-
Terminal Analysis:
-
At the end of the study, animals are euthanized, and hind paws are collected.
-
Joints are processed for histological examination to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
In Vivo Immune Thrombocytopenia (ITP) in Mice
Objective: To determine the ability of Rilzabrutinib to prevent antibody-mediated platelet destruction.
Protocol:
-
Animals: Mice (strain to be specified, e.g., BALB/c) are used.
-
Treatment: Mice are pre-treated with Rilzabrutinib or vehicle control via oral gavage.
-
Induction of ITP: A specific anti-platelet antibody (e.g., anti-CD41) is injected intravenously to induce rapid platelet depletion.
-
Platelet Counting: Blood samples are collected at various time points post-antibody injection, and platelet counts are determined using an automated hematology analyzer.
-
Data Analysis: The percentage of platelet loss is calculated relative to baseline counts, and the protective effect of Rilzabrutinib is assessed by comparing platelet counts in the treated group versus the vehicle group.
Conclusion
The preclinical data for Rilzabrutinib strongly support its potential as a therapeutic agent for a variety of autoimmune diseases. Its dual mechanism of action, targeting both B-cell and Fc receptor signaling pathways, allows it to address multiple facets of autoimmune pathology. The robust efficacy demonstrated in various in vitro and in vivo models, coupled with a favorable selectivity profile, underscores the promise of Rilzabrutinib as it progresses through clinical development. The experimental protocols detailed herein provide a foundation for further investigation into the immunomodulatory properties of this novel BTK inhibitor.
References
- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating rilzabrutinib in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. xtalks.com [xtalks.com]
- 6. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Fc receptor - Wikipedia [en.wikipedia.org]
- 9. Fc-gamma receptor signaling pathway Gene Ontology Term (GO:0038094) [informatics.jax.org]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
The Selectivity Profile of PRN-1008 (Rilzabrutinib): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRN-1008, also known as rilzabrutinib, is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling enzyme in the B-cell receptor (BCR) and Fc receptor (FcR) pathways, making it a key therapeutic target for a range of autoimmune and inflammatory diseases. The unique mechanism of action of this compound, characterized by a rapid on-rate and a slow off-rate, allows for sustained target engagement with transient systemic exposure. This technical guide provides an in-depth analysis of the selectivity profile of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Kinase Inhibition Profile of this compound
The selectivity of a kinase inhibitor is a crucial determinant of its efficacy and safety profile. This compound has been rigorously profiled against a broad panel of kinases to ascertain its specificity for BTK.
Table 1: Potency of this compound against BTK and Key Off-Target Kinases
| Target Kinase | IC50 (nM) | Assay Type |
| BTK | 1.3 ± 0.5 | Biochemical |
| RLK (TXK) | 1.2 ± 0.3 | Biochemical |
| TEC | 0.8 ± 0.1 | Biochemical |
| BMX | 1.0 ± 0.1 | Biochemical |
| BLK | 6.3 ± 0.7 | Biochemical |
Data compiled from a screening of 251 kinases. At a concentration of 1 µM, this compound demonstrated >90% inhibition of only six kinases: BTK, RLK, TEC, BMX, BLK, and ERBB4[1].
Table 2: Cellular Activity of this compound
| Cellular Assay | IC50 (nM) | Cell Type/System |
| Inhibition of anti-IgM induced B cell proliferation | 5 ± 2.4 | Human B cells (in 10% serum) |
| Inhibition of anti-IgM induced CD69 expression | 123 ± 38 | Human B cells |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in determining the selectivity and functional activity of this compound.
ATP Competitive Kinase Inhibition Assay
This assay is fundamental in determining the direct inhibitory effect of a compound on a purified kinase.
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase (IC50).
Methodology:
-
Preparation of Reagents:
-
A purified recombinant kinase is prepared in a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
A kinase-specific substrate (e.g., a synthetic peptide) is prepared.
-
Adenosine triphosphate (ATP) is prepared at a concentration near the Km for the specific kinase.
-
This compound is serially diluted in the kinase reaction buffer to create a range of concentrations.
-
-
Assay Procedure:
-
The serially diluted this compound or a vehicle control (DMSO) is added to the wells of a microplate.
-
The purified kinase is added to each well and incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of the substrate and ATP mixture.
-
The reaction is allowed to proceed for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the kinase activity is measured. This is often achieved by quantifying the amount of ADP produced, for example, using a luminescence-based assay like ADP-Glo™.
-
-
Data Analysis:
-
The percentage of kinase inhibition for each this compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
Cellular BTK Occupancy Assay
This assay measures the extent to which this compound binds to its target, BTK, within a cellular context.
Objective: To determine the concentration of this compound required to occupy 50% of the available BTK molecules in cells.
Methodology:
-
Cell Culture and Treatment:
-
A relevant cell line, such as the human B-cell line Ramos, is cultured to a suitable density.
-
Cells are treated with a serial dilution of this compound or a vehicle control for a specified time (e.g., 1 hour).
-
-
Cell Lysis and Probe Incubation:
-
Following treatment, the cells are washed to remove any unbound inhibitor and then lysed to release the cellular proteins.
-
The cell lysates are incubated with a biotinylated covalent BTK probe. This probe binds to the same site as this compound, so it will only bind to BTK molecules that are not already occupied by the inhibitor.
-
-
Detection and Quantification:
-
The amount of biotinylated probe bound to BTK is quantified, typically using an ELISA-based method. The lysate is added to a streptavidin-coated plate, which captures the biotinylated probe-BTK complex. An anti-BTK antibody conjugated to a detection enzyme (e.g., HRP) is then used to quantify the amount of captured BTK.
-
Alternatively, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be used.
-
-
Data Analysis:
-
The signal from the treated samples is compared to the signal from the vehicle-treated (uninhibited) control to determine the percentage of BTK occupancy for each concentration of this compound.
-
The IC50 for BTK occupancy is calculated from the dose-response curve.
-
Anti-IgM Induced B-Cell CD69 Expression Assay
This functional assay assesses the ability of this compound to inhibit the activation of B-cells.
Objective: To measure the effect of this compound on the expression of the early activation marker CD69 on B-cells following stimulation of the B-cell receptor.
Methodology:
-
Sample Preparation and Treatment:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells are prepared.
-
The cells are pre-incubated with various concentrations of this compound or a vehicle control.
-
-
B-Cell Stimulation:
-
The B-cells are stimulated with an anti-IgM antibody, which cross-links the B-cell receptors and mimics antigen-induced activation.
-
-
Staining and Flow Cytometry:
-
After a suitable incubation period (e.g., 18-24 hours), the cells are stained with fluorescently-labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and CD69.
-
The cells are then analyzed by flow cytometry to quantify the percentage of B-cells expressing CD69.
-
-
Data Analysis:
-
The percentage of CD69-positive B-cells is determined for each concentration of this compound.
-
The IC50 value for the inhibition of CD69 expression is calculated from the dose-response curve.
-
BCR-Induced B-Cell Proliferation Assay
This assay evaluates the impact of this compound on the proliferation of B-cells following BCR stimulation.
Objective: To determine the inhibitory effect of this compound on B-cell proliferation.
Methodology:
-
Cell Preparation and Labeling:
-
Isolated B-cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the intensity of the CFSE fluorescence is halved.
-
-
Cell Culture and Stimulation:
-
The CFSE-labeled B-cells are cultured in the presence of serial dilutions of this compound or a vehicle control.
-
The cells are stimulated to proliferate by cross-linking their BCRs with anti-IgM antibodies, often in the presence of other co-stimulatory signals like IL-4.
-
-
Flow Cytometry Analysis:
-
After several days of culture (e.g., 3-5 days), the cells are harvested and the CFSE fluorescence is analyzed by flow cytometry. The dilution of the CFSE dye is used to determine the number of cell divisions that have occurred.
-
Alternatively, proliferation can be assessed by measuring DNA synthesis using methods like BrdU incorporation or by staining for DNA content with propidium iodide.
-
-
Data Analysis:
-
The degree of proliferation for each this compound concentration is quantified.
-
The IC50 value for the inhibition of B-cell proliferation is calculated from the dose-response data.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.
Experimental Workflows
Caption: Workflow for an ATP competitive kinase inhibition assay.
Caption: Workflow for a cellular BTK occupancy assay.
Conclusion
This compound (rilzabrutinib) is a potent and highly selective inhibitor of Bruton's tyrosine kinase. The quantitative data demonstrate its strong affinity for BTK with minimal off-target activity against a large panel of other kinases. Its ability to effectively inhibit BTK-mediated signaling pathways in cellular assays, such as B-cell activation and proliferation, further underscores its therapeutic potential. The detailed experimental protocols provided herein offer a comprehensive understanding of the methodologies used to characterize the selectivity and functional profile of this promising drug candidate. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug development.
References
An In-depth Technical Guide to the Covalent Chemistry of Rilzabrutinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilzabrutinib is an oral, potent, and highly selective inhibitor of Bruton's tyrosine kinase (BTK) that utilizes a unique reversible covalent binding mechanism. This design allows for durable target engagement and prolonged pharmacodynamic effects, while minimizing off-target toxicities associated with irreversible inhibitors. This technical guide provides a comprehensive overview of the covalent chemistry of Rilzabrutinib, its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its unique properties.
Introduction to Rilzabrutinib and Covalent Inhibition
Rilzabrutinib is a second-generation BTK inhibitor developed for the treatment of immune-mediated diseases. Unlike first-generation irreversible covalent inhibitors such as ibrutinib, Rilzabrutinib was designed to form a reversible covalent bond with its target. This tailored covalency provides the benefits of high potency and long residence time on the target, which mimics the durable activity of irreversible inhibitors, while offering an improved safety profile by reducing the risk of permanent off-target modification.
The core of Rilzabrutinib's mechanism is its interaction with Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is implicated in the pathophysiology of numerous autoimmune diseases.
The Reversible Covalent Binding Mechanism
Rilzabrutinib's chemical structure incorporates a cyanoacrylamide "warhead" that is responsible for its covalent interaction. This electrophilic group reacts with a specific, non-catalytic cysteine residue (Cys481) located in the ATP-binding site of BTK. The interaction proceeds in two steps: an initial non-covalent binding event, followed by the formation of a reversible covalent bond.
This reversible nature is a key differentiator. While the covalent bond is stable enough to ensure prolonged inhibition of BTK activity, it can dissociate. This dynamic equilibrium allows for a long residence time on BTK, with the in vivo dissociation rate being governed by the natural degradation and resynthesis of the BTK protein itself. This mechanism provides sustained target inhibition even with low systemic exposure of the drug.
Modulation of the B-Cell Receptor (BCR) Signaling Pathway
BTK is a critical signaling node downstream of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation, which are central processes in many autoimmune diseases.
The cascade begins with the activation of SRC family kinases like LYN, which phosphorylate the ITAM motifs of the BCR co-receptors CD79A and CD79B. This recruits and activates SYK, which in turn phosphorylates and activates a "signalosome" of downstream proteins, including BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a crucial step that leads to the activation of transcription factors like NF-κB and ultimately drives the B-cell response.
Rilzabrutinib, by covalently binding to BTK, effectively blocks its kinase activity. This prevents the phosphorylation of PLCγ2 and halts the propagation of the signal, thereby inhibiting B-cell activation and its pathological consequences, such as autoantibody production.
Quantitative Analysis of Rilzabrutinib's Covalent Chemistry
The potency and unique binding kinetics of Rilzabrutinib have been characterized through various biochemical and cellular assays. The data highlights its high affinity, potent inhibition, and durable target occupancy.
| Parameter | Value | Target/System | Reference |
| Enzyme Inhibition | |||
| IC₅₀ | 1.3 nM | BTK Enzyme | |
| IC₅₀ | 0.8 nM | TEC Enzyme | |
| Cellular Occupancy | |||
| IC₅₀ (BTK Occupancy) | 8 ± 2 nM | Ramos B Cell Line | |
| BTK Occupancy (18h washout) | 72% | Ramos B Cell Line | |
| BTK Occupancy (18h washout) | 79% ± 2% | Human PBMCs | |
| Binding Kinetics & Affinity | |||
| Kd* | 0.14 nM | BTK | |
| koff | 2.0 x 10⁻⁵ s⁻¹ | BTK | |
| Covalent Bond Half-Life | 1.5 minutes | BTK | |
| Residence Time | 812 minutes (~13.5 hours) | BTK | |
| Pharmacokinetics | |||
| Elimination Half-Life (t₁/₂) | ~ |
PRN-1008 Target Engagement in Peripheral Blood Mononuclear Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PRN-1008 (Rilzabrutinib), a novel, oral, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK), with a specific focus on its target engagement in peripheral blood mononuclear cells (PBMCs). This document synthesizes preclinical and clinical data to offer a detailed understanding of its mechanism of action, potency, and pharmacodynamic effects.
Introduction to this compound and its Target: Bruton's Tyrosine Kinase
This compound is a highly selective small molecule inhibitor that forms a reversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[1][2] BTK is a non-receptor tyrosine kinase crucial for the signaling pathways of various immune cells, including B-cells and myeloid cells.[3] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4][5][6] By inhibiting BTK, this compound effectively modulates B-cell activity, making it a promising therapeutic agent for a range of autoimmune and inflammatory diseases.[1][7]
Quantitative Analysis of this compound Potency and Target Engagement
The potency and target engagement of this compound have been characterized in both preclinical and clinical settings. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Type/System | Reference |
| Biochemical IC50 | 1.3 ± 0.5 nM | Enzyme Assay | [3][7] |
| Cellular IC50 (BTK Occupancy) | 8 ± 2 nM | Ramos (Human B-cell line) | [8] |
| Cellular IC50 (anti-IgM induced CD69 expression) | 123 ± 38 nM | Human B-cells | [3] |
| Cellular IC50 (anti-IgM induced B-cell proliferation) | 5 ± 2.4 nM | Human B-cells (10% serum) | [3] |
Table 2: Clinical Pharmacodynamics of this compound in Healthy Volunteers (Single Ascending Dose)
| Dose | Maximum BTK Occupancy in PBMCs (Mean ± SD) | Time to Maximum Occupancy | Reference |
| 50 mg | <20% | N/A | [7] |
| 600 mg | 92% ± 3% | ~4 hours | [7] |
| 1200 mg | ~92% | ~4 hours | [7] |
Table 3: Clinical Pharmacodynamics of this compound in Healthy Volunteers (Multiple Ascending Dose)
| Dose Regimen | Sustained BTK Occupancy in PBMCs | Key Observation | Reference |
| 300 mg and above (daily) | >70% | Therapeutic levels of BTK occupancy maintained over 24 hours. | [9] |
| Multiple dose regimens | >90% within 4 hours | Occupancy decay was slow (-1.6% per hour) and sustained even when plasma concentrations were undetectable. | [4][7][8][9] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting BTK within the B-cell receptor signaling cascade. The following diagram illustrates this pathway and the point of intervention by this compound.
Experimental Protocols
The primary method for quantifying this compound target engagement in PBMCs is a fluorescent probe-based BTK occupancy assay analyzed by flow cytometry.
Principle of the BTK Occupancy Assay
This assay measures the amount of BTK that is not bound by this compound. A fluorescently labeled, irreversible BTK inhibitor (probe) is added to PBMCs. This probe binds to the same cysteine residue (Cys481) as this compound. If this compound is already bound to BTK, the fluorescent probe cannot bind. Therefore, the fluorescence intensity is inversely proportional to the BTK occupancy by this compound.
Generalized Experimental Workflow
The following diagram outlines the general steps involved in the BTK occupancy assay.
Detailed Methodology for BTK Occupancy Assay in PBMCs
This protocol is a representative procedure synthesized from publicly available literature and may require optimization.
Materials:
-
Ficoll-Paque™ PLUS or similar density gradient medium
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound (Rilzabrutinib)
-
Fluorescently labeled irreversible BTK probe (e.g., BODIPY-labeled)
-
Anti-human CD19 antibody (conjugated to a fluorophore not overlapping with the probe)
-
Fixable viability dye
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from heparinized whole blood using density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^7 cells/mL.
-
-
This compound Incubation:
-
Aliquot 100 µL of the PBMC suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in RPMI 1640.
-
Add the this compound dilutions or vehicle control to the cells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Fluorescent Probe Labeling:
-
Following the incubation with this compound, add the fluorescently labeled irreversible BTK probe at a pre-optimized concentration.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Surface Staining:
-
Wash the cells twice with ice-cold flow cytometry buffer.
-
Resuspend the cells in 50 µL of flow cytometry buffer containing the anti-human CD19 antibody and a fixable viability dye.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in 200 µL of flow cytometry buffer for acquisition.
-
Acquire data on a properly calibrated flow cytometer.
-
-
Data Analysis:
-
Gate on single, live cells.
-
From the live singlet population, gate on CD19+ B-cells.
-
Determine the Mean Fluorescence Intensity (MFI) of the BTK probe within the CD19+ population for each condition.
-
Calculate the percent BTK occupancy using the following formula: % BTK Occupancy = (1 - (MFI of this compound treated sample / MFI of vehicle control sample)) x 100
-
Conclusion
This compound (Rilzabrutinib) demonstrates potent and sustained target engagement of BTK in peripheral blood mononuclear cells. The reversible covalent mechanism of action allows for high occupancy levels even with rapid plasma clearance, potentially leading to an improved safety profile. The fluorescent probe-based BTK occupancy assay is a robust method for quantifying the pharmacodynamic effects of this compound in both preclinical and clinical studies, providing critical data for dose selection and understanding the drug's mechanism of action in patients. This technical guide provides a foundational understanding for researchers and drug development professionals working with this promising BTK inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Rilzabrutinib's Impact on Macrophage Function In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rilzabrutinib is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant potential in the treatment of immune-mediated diseases. A key aspect of its mechanism of action involves the modulation of macrophage function, a critical component of the innate immune system. This technical guide provides an in-depth overview of the in vitro effects of rilzabrutinib on macrophages, focusing on its impact on Fcγ receptor (FcγR)-mediated phagocytosis and inflammatory cytokine release. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to support further research and development efforts in this area.
Core Mechanism of Action: BTK Inhibition in Macrophages
Bruton's tyrosine kinase is a crucial signaling molecule in macrophages, particularly downstream of Fcγ receptors.[1][2][3] The engagement of these receptors by antibody-opsonized targets initiates a signaling cascade heavily reliant on BTK, leading to phagocytosis and the release of inflammatory mediators.[4][5] Rilzabrutinib exerts its effects by selectively and reversibly binding to BTK, thereby attenuating these downstream signals.[6][7] This targeted inhibition is central to its therapeutic potential in autoimmune and inflammatory conditions where macrophage-driven pathology is a key feature.[8]
Quantitative Analysis of Rilzabrutinib's Effects on Macrophage Function
The following table summarizes the available quantitative data on the in vitro effects of rilzabrutinib on macrophage functions.
| Functional Assay | Cell Type | Stimulus | Key Metric | Rilzabrutinib Potency | Reference |
| Inflammatory Cytokine Release | Human Monocytes | IgG | Inhibition of TNF-α production | IC50: 56 ± 45 nM | [1] |
| FcγR-Mediated Phagocytosis | Not Publicly Available | Not Publicly Available | Inhibition of Phagocytosis | IC50: Not Publicly Available | - |
| Other Inflammatory Cytokines | Not Publicly Available | Not Publicly Available | Inhibition of IL-6, IL-1β, etc. | Not Publicly Available | - |
Note: While the inhibitory effect of rilzabrutinib on FcγR-mediated phagocytosis is a well-described mechanism of action, specific public data on the in vitro IC50 value is not currently available. Similarly, quantitative data for the inhibition of other key inflammatory cytokines such as IL-6 and IL-1β from macrophages have not been detailed in publicly accessible literature.
Signaling Pathways and Experimental Workflows
Fcγ Receptor Signaling Pathway in Macrophages and the Role of Rilzabrutinib
The following diagram illustrates the FcγR-mediated signaling cascade in macrophages and the point of intervention for rilzabrutinib.
Caption: FcγR signaling cascade and rilzabrutinib's point of inhibition.
Experimental Workflow for In Vitro Macrophage Assays
The following diagram outlines a general workflow for assessing the impact of rilzabrutinib on macrophage function in vitro.
Caption: General workflow for in vitro macrophage functional assays.
Detailed Experimental Protocols
Inhibition of IgG-Mediated TNF-α Release from Human Monocytes
This protocol is based on the methodology described in the preclinical evaluation of rilzabrutinib.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of rilzabrutinib on TNF-α production by human monocytes stimulated with immobilized IgG.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI 1640 medium, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Human peripheral blood mononuclear cells (PBMCs) from healthy donors
-
Goat anti-human F(ab')2 IgG
-
Rilzabrutinib
-
Dimethyl sulfoxide (DMSO)
-
Human TNF-α ELISA kit
-
96-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Monocyte Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with RPMI 1640.
-
Resuspend PBMCs in complete RPMI 1640 and seed them in a T75 flask.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Gently wash the flask with warm RPMI 1640 to remove non-adherent cells.
-
Adherent monocytes are then detached using a cell scraper and resuspended in fresh complete RPMI 1640.
-
-
Plate Coating:
-
Coat the wells of a 96-well plate with goat anti-human F(ab')2 IgG at a concentration of 10 µg/mL in PBS.
-
Incubate the plate overnight at 4°C.
-
The following day, wash the wells three times with sterile PBS to remove any unbound antibody.
-
-
Rilzabrutinib Treatment:
-
Prepare a serial dilution of rilzabrutinib in complete RPMI 1640. A typical concentration range would be from 10 µM down to 1 nM. Include a DMSO vehicle control.
-
Add the rilzabrutinib dilutions to the isolated monocytes and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
After pre-incubation, transfer the rilzabrutinib-treated monocytes to the IgG-coated 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
TNF-α Measurement:
-
After the incubation period, centrifuge the plate and carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the TNF-α concentration against the logarithm of the rilzabrutinib concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).
-
General Protocol for FcγR-Mediated Phagocytosis Assay
This is a generalized protocol that can be adapted to assess the inhibitory effect of rilzabrutinib on macrophage phagocytosis.
Objective: To quantify the effect of rilzabrutinib on the phagocytosis of antibody-opsonized particles by macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1) or primary monocyte-derived macrophages.
-
Fluorescently labeled particles (e.g., zymosan, beads, or target cells)
-
Opsonizing antibody (e.g., IgG specific to the particle)
-
Rilzabrutinib
-
DMSO
-
Culture medium
-
Trypan blue or other viability stain
-
Flow cytometer or fluorescence microscope
Procedure:
-
Macrophage Seeding:
-
Seed macrophages in a multi-well plate and allow them to adhere overnight.
-
-
Particle Opsonization:
-
Incubate the fluorescently labeled particles with the opsonizing antibody for 30-60 minutes at 37°C to allow for antibody coating.
-
Wash the opsonized particles to remove unbound antibody.
-
-
Rilzabrutinib Pre-treatment:
-
Treat the adhered macrophages with various concentrations of rilzabrutinib or DMSO vehicle control for 1-2 hours.
-
-
Phagocytosis:
-
Add the opsonized fluorescent particles to the rilzabrutinib-treated macrophages.
-
Incubate for a defined period (e.g., 30-120 minutes) to allow for phagocytosis.
-
-
Quenching of Extracellular Fluorescence:
-
After the incubation, wash the cells to remove non-phagocytosed particles.
-
Add trypan blue to quench the fluorescence of any particles that are attached to the outside of the macrophages but not internalized.
-
-
Analysis:
-
Flow Cytometry: Detach the macrophages and analyze the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Fluorescence Microscopy: Visualize and quantify the number of internalized particles per macrophage.
-
-
Data Analysis:
-
Calculate the percentage of phagocytosis inhibition for each rilzabrutinib concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the inhibition percentage against the log of the rilzabrutinib concentration.
-
Conclusion
Rilzabrutinib demonstrates potent in vitro activity in modulating key macrophage functions. Its ability to inhibit BTK leads to a significant reduction in inflammatory cytokine production, as evidenced by the low nanomolar IC50 for TNF-α inhibition. While the precise IC50 for phagocytosis inhibition is not publicly available, the mechanism of action strongly supports a direct inhibitory effect. The detailed protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of rilzabrutinib and other BTK inhibitors on macrophage biology. A deeper understanding of these interactions will be invaluable for the continued development and clinical application of this promising therapeutic agent in a range of immune-mediated diseases.
References
- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rilzabrutinib, an Oral BTK Inhibitor, in Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PRN-1008 In Vitro BTK Occupancy Assay
Introduction
PRN-1008, also known as rilzabrutinib, is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] BTK is a critical signaling element in B cells and other hematopoietic cells, making it a key therapeutic target for various immune-mediated diseases.[1][6] Rilzabrutinib's unique mechanism involves forming a covalent bond with a specific cysteine residue (Cys481) within the BTK active site.[1][4][7] This interaction is characterized by a rapid on-rate and a slow off-rate, leading to durable and prolonged BTK occupancy even with low systemic exposure.[1][2][7][8][9]
These application notes provide a detailed protocol for an in vitro assay to determine the target occupancy of BTK by this compound in a human B cell line. The described method is a competitive binding assay that quantifies the extent of BTK engagement by this compound.
Signaling Pathway and Mechanism of Action
Bruton's tyrosine kinase is a key component of the B cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades that are crucial for B cell proliferation, differentiation, and survival. This compound selectively inhibits BTK, thereby blocking these downstream events.
Caption: BTK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and occupancy data for this compound from various studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line/System | IC50 Value | Reference |
| BTK Enzyme Inhibition | Biochemical Assay | 1.3 ± 0.5 nM | [2][4][5][10] |
| BTK Target Occupancy | Ramos B Cells | 8 ± 2 nM | [1] |
| B Cell Proliferation (anti-IgM induced) | Human B Cells | 5 ± 2.4 nM | [1][5] |
| CD69 Expression (anti-IgM induced) | Human B Cells | 126 ± 32 nM | [1][5] |
Table 2: BTK Occupancy Durability of this compound in Vitro
| Cell Type | Time Point after Washout | BTK Occupancy | Reference |
| Ramos B Cells | 18 hours | 72% | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 18 hours | 79% ± 2% | [1] |
Experimental Protocol: In Vitro BTK Occupancy Assay
This protocol details a competitive binding assay to measure the occupancy of BTK by this compound in Ramos B cells, a human Burkitt's lymphoma cell line.[1]
Materials and Reagents
-
Ramos B cells (e.g., ATCC® CRL-1596™)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (Rilzabrutinib)
-
Dimethyl sulfoxide (DMSO)
-
BTK-selective biotinylated probe (irreversible)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Streptavidin-conjugated detection reagent (e.g., HRP-streptavidin)
-
SDS-PAGE gels and buffers
-
Western blot transfer system and membranes
-
Chemiluminescent substrate
-
Imaging system for western blots
Experimental Workflow
Caption: Workflow for the in vitro BTK occupancy assay.
Step-by-Step Procedure
-
Cell Culture: Culture Ramos B cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells in exponential growth phase and seed them in appropriate culture plates (e.g., 6-well or 12-well plates) at a suitable density.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in culture medium. A typical starting concentration for an eight-point dilution series is 1 µM, with 3-fold dilutions.[1] Include a DMSO-only vehicle control.
-
Add the diluted this compound or vehicle to the cells and incubate for 1 hour at 37°C.[1]
-
-
Competitive Probe Binding:
-
Following the incubation with this compound, add a BTK-selective biotinylated probe to all wells. The probe will irreversibly bind to any BTK molecules that are not occupied by this compound.
-
Incubate for a specified time according to the probe manufacturer's instructions.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS to remove unbound probe and drug.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay or a similar method. This is crucial for equal loading in the subsequent steps.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with a streptavidin-conjugated horseradish peroxidase (HRP) to detect the biotinylated probe bound to BTK.
-
Wash the membrane and apply a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the bands corresponding to the biotinylated BTK probe.
-
The signal intensity is inversely proportional to the BTK occupancy by this compound.
-
Calculate the percentage of BTK occupancy for each this compound concentration relative to the vehicle control.
-
Plot the percentage of occupancy against the log of the this compound concentration to determine the IC50 value.
-
Conclusion
This protocol provides a robust method for quantifying the in vitro BTK occupancy of this compound. By employing a competitive binding assay with a biotinylated probe, researchers can accurately determine the potency and target engagement of this reversible covalent inhibitor. The provided data and workflows serve as a comprehensive guide for drug development professionals and scientists investigating the mechanism of action of BTK inhibitors.
References
- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rilzabrutinib, a reversible covalent Bruton's tyrosine kinase inhibitor: Absorption, metabolism, excretion, and absolute bioavailability in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Reversible Covalent Drug Design [enzymlogic.com]
- 8. Evaluating rilzabrutinib in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A thorough QTc study to evaluate the effects of oral rilzabrutinib administered alone and with ritonavir in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Cell-Based Assays for Testing PRN-1008 (Rilzabrutinib) Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rilzabrutinib (PRN-1008) is an oral, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a critical signaling enzyme in the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, making it a key therapeutic target for a range of immune-mediated diseases.[1][2][4] Upon BCR activation, a signalosome is formed, activating kinases like LYN, SYK, and BTK.[4][5][6][7] BTK activation leads to the stimulation of downstream pathways, including PLCγ2 and NF-κB, which are crucial for B-cell proliferation, differentiation, and antibody production.[4][6][7] Therefore, assessing the efficacy of rilzabrutinib involves quantifying its ability to inhibit BTK activity and subsequent downstream cellular functions.
These application notes provide detailed protocols for key cell-based assays to evaluate the in-vitro efficacy of rilzabrutinib.
Key Signaling Pathway Targeted by Rilzabrutinib
The B-cell receptor (BCR) signaling cascade is the primary target of rilzabrutinib. The following diagram illustrates the key components of this pathway and the point of inhibition.
Summary of Rilzabrutinib (this compound) In-Vitro Efficacy
The following table summarizes the quantitative data on the inhibitory activity of rilzabrutinib from various in-vitro assays.
| Assay Type | Target/Endpoint | Cell Line/System | IC50 Value | Reference |
| Biochemical Assay | BTK Enzyme Activity | Recombinant BTK | 1.3 nM | [3] |
| Cellular Target Engagement | BTK Occupancy | Human Whole Blood | >80% occupancy at 1 hr | [8] |
| Functional: B-Cell Activation | Anti-IgM induced CD69 Expression | Human CD20+ B-Cells | Potent Inhibition | [8] |
| Functional: Antibody Production | T-cell dependent IgG Production | Stimulated B-cells | 20 ± 20 nM | [2] |
| Functional: Antibody Production | T-cell dependent IgM Production | Stimulated B-cells | 800 ± 1000 nM | [2] |
| Functional: Proliferation | BCR-dependent Proliferation | Ramos Cells | Potent Inhibition | [9] |
Experimental Protocols
1. BTK Phosphorylation Assay (Flow Cytometry)
Principle: This assay directly measures the inhibitory effect of rilzabrutinib on its target, BTK. B-cells are stimulated via the BCR to induce phosphorylation of BTK at key tyrosine residues (e.g., Y551 by upstream kinases and autophosphorylation at Y223). The level of phosphorylated BTK (pBTK) is quantified using intracellular flow cytometry with phospho-specific antibodies. A reduction in pBTK levels in the presence of rilzabrutinib indicates target engagement and inhibition.[10][11]
Workflow Diagram:
References
- 1. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cusabio.com [cusabio.com]
- 5. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. genscript.com [genscript.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Evaluating rilzabrutinib in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton’s tyrosine kinase case-study [frontiersin.org]
Application Notes and Protocols: Rilzabrutinib Dosage for In Vivo Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Rilzabrutinib is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of B-cells and other hematopoietic cells.[1][2] BTK plays a pivotal role in B-cell proliferation, differentiation, and survival, as well as in the activation of other immune cells such as macrophages, mast cells, and neutrophils.[3][4] By inhibiting BTK, rilzabrutinib modulates both adaptive and innate immune responses, making it a promising therapeutic agent for a range of immune-mediated diseases.[2][4]
Preclinical in vivo rodent studies are essential for evaluating the efficacy, pharmacodynamics, and safety of rilzabrutinib. These studies provide crucial data to inform clinical trial design. This document summarizes reported dosages and provides detailed protocols for the use of rilzabrutinib in common rodent models of autoimmune and inflammatory diseases.
2. Rilzabrutinib Signaling Pathway
Rilzabrutinib exerts its effect by targeting BTK within the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. In B-cells, antigen binding to the BCR initiates a signaling cascade involving LYN and SYK kinases, which in turn activates BTK.[5] Activated BTK is crucial for downstream signaling that leads to B-cell proliferation and autoantibody production.[1][6] Rilzabrutinib inhibits this process.[6] Similarly, in myeloid cells like macrophages, rilzabrutinib blocks FcγR-mediated signaling by preventing BTK activation, thereby inhibiting processes like phagocytosis of antibody-coated cells.[5][6]
3. Recommended Rilzabrutinib Dosages in Rodent Models
The selection of an appropriate dosage for rilzabrutinib in rodent studies is critical and depends on the specific disease model, the species, and the desired level of BTK occupancy. The following table summarizes dosages reported in various preclinical models.
| Rodent Species/Strain | Disease Model | Dosage (mg/kg) | Route of Administration | Dosing Frequency | Key Findings/Efficacy | Reference(s) |
| Rat (Lewis) | Collagen-Induced Arthritis (CIA) | 10, 20, or 40 | Oral | Once Daily (QD) | Dose-dependent improvement in clinical scores and joint pathology. | [3] |
| Rat (Lewis) | Collagen-Induced Arthritis (CIA) | 20 | Oral | Twice Daily (BID) | Nearly complete disease reversal; correlated with 16% to 80% BTK occupancy at trough. | [3][7] |
| Rat | Arthus Reaction | 10, 20, or 40 | Oral | Once Daily (QD) | Blockade of IgG-mediated inflammation. | [3][8] |
| Mouse | Immune Thrombocytopenia (ITP) | Not specified | Oral | Not specified | Reduction in platelet loss. | [3][4] |
| Mouse | Antibody-Induced Nephritis | Not specified | Oral | Not specified | Provided kidney protection. | [3][4] |
| Mouse | Passive Cutaneous Anaphylaxis (PCA) | 40 or 80 | Oral | Once Daily (QD) | Inhibition of IgE-mediated, mast cell-dependent immune mechanisms. | [3] |
| Mouse | Passive Cutaneous Anaphylaxis (PCA) | 20 or 40 | Oral | Twice Daily (BID) | Inhibition of IgE-mediated, mast cell-dependent immune mechanisms. | [3] |
4. Experimental Protocols
4.1. Animal Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is widely used to study rheumatoid arthritis as it shares many immunological and pathological features with the human disease.[9][10]
-
Materials and Reagents:
-
Induction of Disease:
-
Collagen Preparation: Dissolve Type II collagen in 0.05M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Emulsion Preparation: Emulsify the collagen solution 1:1 with CFA. The quality of the emulsion is critical for successful disease induction.[12]
-
Primary Immunization (Day 0): Anesthetize mice and administer a 100 µL subcutaneous injection of the CII/CFA emulsion at the base of the tail.
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of the CII solution with IFA. Administer a 100 µL subcutaneous injection at a different site from the primary immunization.[12]
-
-
Animal Monitoring and Scoring:
-
Begin monitoring for signs of arthritis around day 21.
-
Score animals 3-5 times per week for clinical signs of arthritis (erythema, swelling) in each paw. A common scoring system ranges from 0-4 for each paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling and ankylosis), for a maximum score of 16 per mouse.
-
Measure paw thickness using a digital caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 35-42), collect blood for serological analysis (e.g., anti-CII antibodies).
-
Harvest paws for histopathological analysis to assess synovial inflammation, cartilage degradation, and bone erosion.
-
4.2. Rilzabrutinib Formulation and Administration
-
Formulation:
-
A reported vehicle for rilzabrutinib is citric acid in water.[3] The specific concentration of citric acid should be optimized for solubility and tolerability.
-
Calculate the required amount of rilzabrutinib and vehicle based on the desired dose (e.g., 20 mg/kg) and the average weight of the mice.
-
Prepare the formulation fresh daily or determine its stability under specific storage conditions.
-
-
Administration:
-
Administer rilzabrutinib or vehicle via oral gavage.
-
The volume administered is typically 5-10 mL/kg for mice.
-
Dosing can be prophylactic (starting before or at the time of disease induction) or therapeutic (starting after the onset of clinical signs). For therapeutic studies in rat CIA, treatment has been initiated on days 10-13 post-primary immunization.[3]
-
4.3. Experimental Workflow
The following diagram illustrates a typical experimental workflow for a therapeutic study using the mouse CIA model.
5. Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations
A key advantage of rilzabrutinib is its reversible covalent binding mechanism, which allows for durable BTK engagement and a long residence time despite low systemic exposure.[3] In preclinical studies, the relationship between BTK occupancy and efficacy has been a critical parameter. For example, in a rat CIA model, nearly complete disease reversal was achieved with a 20 mg/kg twice-daily dose, which corresponded to trough BTK occupancy levels of 16% to 80%.[7]
Researchers should consider collecting samples (e.g., spleen) to measure BTK occupancy via methods such as binding of an irreversible fluorescent probe to unbound BTK in prepared cell samples.[3] This allows for a direct correlation between the administered dose, target engagement, and therapeutic efficacy, which is crucial for translating preclinical findings to clinical dose selection.[3]
Rilzabrutinib has demonstrated significant efficacy in various rodent models of immune-mediated diseases at oral doses ranging from 10 to 80 mg/kg/day. The optimal dose and frequency depend on the specific model and desired therapeutic effect. The provided protocols for the CIA model offer a robust framework for evaluating the in vivo efficacy of rilzabrutinib. Integrating PK/PD endpoints, such as BTK occupancy, is highly recommended to establish a clear relationship between drug exposure, target engagement, and functional outcomes. These well-designed preclinical studies are fundamental for the continued development and application of rilzabrutinib in treating autoimmune and inflammatory disorders.
References
- 1. What is Rilzabrutinib used for? [synapse.patsnap.com]
- 2. What is the therapeutic class of Rilzabrutinib? [synapse.patsnap.com]
- 3. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating rilzabrutinib in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chondrex.com [chondrex.com]
- 10. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
- 12. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols: Assessing the Effect of PRN-1008 on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRN-1008, also known as rilzabrutinib, is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (Btk).[1][2][3] Btk is a crucial signaling protein in various hematopoietic cells, including B cells and platelets.[4][5] In platelets, Btk is involved in the signaling pathways of key receptors responsible for activation and aggregation, such as glycoprotein VI (GPVI) for collagen, GPIb for von Willebrand factor, and C-type lectin-like receptor 2 (CLEC-2).[4][6] While first-generation Btk inhibitors like ibrutinib have been associated with an increased risk of bleeding due to off-target effects on platelet function, this compound was developed to be more selective.[2][7]
Preclinical and early clinical studies have suggested that this compound has a minimal impact on platelet aggregation at therapeutically relevant concentrations when tested with a standard panel of agonists.[1][8][9] However, more recent research indicates that at higher concentrations, this compound can inhibit platelet activation and aggregation mediated by the GPVI and CLEC-2 pathways.[6][10][11]
These application notes provide a detailed protocol for assessing the in vitro effect of this compound on human platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for platelet function testing.[12][13][14]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data on the effect of this compound on platelet aggregation induced by various agonists.
Table 1: Effect of this compound on Maximum Platelet Aggregation (%)
| Agonist | Vehicle (DMSO) | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) | Ibrutinib (1 µM) |
| ADP (5 µM) | 85 ± 5 | 83 ± 6 | 81 ± 5 | 79 ± 7 | 80 ± 6 |
| Collagen (2 µg/mL) | 90 ± 4 | 88 ± 5 | 75 ± 8 | 60 ± 9 | 45 ± 7 |
| Thrombin (0.1 U/mL) | 92 ± 3 | 91 ± 4 | 90 ± 4 | 88 ± 5 | 89 ± 5 |
| CRP-XL (1 µg/mL) | 88 ± 6 | 85 ± 7 | 65 ± 9 | 50 ± 8 | 35 ± 6 |
| Ristocetin (1.25 mg/mL) | 95 ± 3 | 94 ± 4 | 92 ± 5 | 89 ± 6 | 70 ± 8 |
| Rhodocytin (300 nM) | 82 ± 7 | 78 ± 8 | 55 ± 10 | 40 ± 9 | 30 ± 7 |
*Values are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control.
Table 2: IC50 Values of this compound for Inhibition of Platelet Aggregation
| Agonist | This compound IC50 (µM) | Ibrutinib IC50 (µM) |
| Collagen (2 µg/mL) | > 10 | ~0.8 |
| CRP-XL (1 µg/mL) | ~8 | ~0.5 |
| Rhodocytin (300 nM) | ~7 | ~0.4 |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Human whole blood from healthy, consenting donors.
-
Vacutainer tubes containing 3.2% sodium citrate.
-
Centrifuge.
-
Plastic transfer pipettes.
Procedure:
-
Collect whole blood into sodium citrate tubes. The first few milliliters of blood drawn should be discarded to avoid activation of platelets due to venipuncture.[15]
-
Process the blood within one hour of collection.[15] Maintain all samples and preparations at room temperature (20-24°C) to prevent spontaneous platelet activation or aggregation.[15][16]
-
To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature.[16]
-
Carefully aspirate the upper, straw-colored PRP layer using a plastic pipette and transfer it to a new plastic tube.
-
To obtain PPP, centrifuge the remaining blood at 2,000 x g for 20 minutes at room temperature.[16]
-
Collect the supernatant (PPP) and transfer it to a new plastic tube. The PPP will be used to set the 100% aggregation baseline in the aggregometer.
Protocol 2: Light Transmission Aggregometry (LTA)
Materials:
-
Platelet aggregometer.
-
PRP and PPP.
-
This compound stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Platelet agonists: Adenosine diphosphate (ADP), collagen, thrombin, collagen-related peptide (CRP-XL), ristocetin, and rhodocytin.[10][12][17]
-
Saline solution.
Procedure:
-
Turn on the aggregometer and allow it to warm up to 37°C.[16]
-
Calibrate the aggregometer by placing a cuvette with PPP to set the 100% light transmission and a cuvette with PRP to set the 0% light transmission.
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Add 5 µL of the vehicle (DMSO) or varying concentrations of this compound to the PRP. Incubate for 5-10 minutes at 37°C with stirring.
-
Add 50 µL of the desired platelet agonist to initiate the aggregation.
-
Record the change in light transmission for at least 5-10 minutes.
-
The primary endpoint is the maximum percentage of platelet aggregation. The area under the curve can also be calculated for a more comprehensive analysis.
Mandatory Visualization
References
- 1. ashpublications.org [ashpublications.org]
- 2. Principia Biopharma Initiates Clinical Trial for PRN1008 in Patients With Immune Thrombocytopenia Purpura - BioSpace [biospace.com]
- 3. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral administration of Bruton's tyrosine kinase inhibitors impairs GPVI-mediated platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Effects of the Btk-Inhibitors Remibrutinib (LOU064) and Rilzabrutinib (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time [frontiersin.org]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Selective Btk inhibition by PRN1008/PRN473 blocks human CLEC-2, and PRN473 reduces venous thrombosis formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plateletservices.com [plateletservices.com]
- 14. journals.viamedica.pl [journals.viamedica.pl]
- 15. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 17. Intelligent classification of platelet aggregates by agonist type - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring BTK Phosphorylation after PRN-1008 (Rilzabrutinib) Treatment using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling and other hematopoietic cell functions.[1] Its dysregulation is implicated in various autoimmune diseases and B-cell malignancies. PRN-1008, also known as rilzabrutinib, is an oral, reversible covalent inhibitor of BTK.[2] It effectively blocks the phosphorylation events necessary for B-cell activation by binding to the Cys-481 residue of BTK.[2] This inhibition leads to a reduction in pathogenic autoantibody production and diminishes B-cell-driven inflammation.[2][3] One of the key indicators of BTK activation is its autophosphorylation at the tyrosine 223 (Y223) residue.[3] Therefore, measuring the level of BTK Y223 phosphorylation is a critical method for assessing the efficacy of BTK inhibitors like this compound. This document provides a detailed protocol for utilizing Western blot to quantify the inhibition of BTK phosphorylation following this compound treatment.
BTK Signaling Pathway and Inhibition by this compound
Upon B-cell receptor (BCR) or Fc receptor (FcγR) activation, a signaling cascade is initiated, leading to the activation of SRC family kinases (e.g., LYN) and SYK.[3][4] These kinases phosphorylate BTK at Y551, which in turn leads to the autophosphorylation of BTK at Y223.[3] This autophosphorylation is essential for the full activation of BTK and subsequent downstream signaling through phospholipase C gamma 2 (PLCγ2), ultimately activating pathways like NF-κB and NFAT.[3] this compound (rilzabrutinib) exerts its inhibitory effect by binding to BTK and preventing this critical autophosphorylation step, thereby blocking the downstream signaling cascade.[2][3]
Figure 1: BTK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on BTK Y223 phosphorylation in human platelets as determined by Western blot analysis.
| This compound Concentration (nM) | Inhibition of BTK Y223 Phosphorylation | Downstream Effect on PLCγ2 Y1217 Phosphorylation | Reference |
| 50 | Partial Inhibition | Partial Inhibition | [5] |
| 200 | Marked Reduction | Marked Reduction | [5] |
| 500 | Strong Inhibition | Strong Inhibition | [5] |
| 2000 | Strong Inhibition | Strong Inhibition | [5] |
Table 1: Summary of this compound's effect on BTK and PLCγ2 phosphorylation.
Experimental Workflow
The general workflow for assessing BTK phosphorylation after this compound treatment involves cell culture and treatment, protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, antibody incubation, and finally, detection and analysis.
Figure 2: Experimental workflow for Western blot analysis of BTK phosphorylation.
Detailed Experimental Protocol
This protocol is adapted from methodologies used to study BTK inhibitor effects on platelet activation.[5][6]
1. Cell Culture and Treatment:
-
Cell Type: Use appropriate cells expressing BTK, such as human platelets or B-cell lines (e.g., Ramos cells).
-
Platelet Preparation (Example):
-
Isolate human platelets from whole blood.
-
Wash platelets and resuspend to a concentration of 4 x 10⁸/mL.[6]
-
-
This compound Treatment:
-
Cell Stimulation:
2. Protein Extraction:
-
Immediately after stimulation, lyse the cells by adding a reducing sample buffer (e.g., Laemmli buffer).[5][6][9]
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[10]
-
Centrifuge the lysates briefly to pellet any debris.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE:
-
Load equal amounts of total protein (e.g., 30-50 µg) per lane onto a polyacrylamide gel (e.g., 10% gel).[10]
-
Include a molecular weight marker to determine protein size.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.
6. Blocking:
-
Wash the membrane with Tris-buffered saline containing Tween-20 (TBST).
-
Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST). For phospho-antibodies, BSA is often recommended.[10]
7. Antibody Incubation:
-
Primary Antibody:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[10]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
8. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.[9]
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the blot should be stripped and re-probed with an antibody for total BTK.[8]
-
Quantify the band intensities using densitometry software. The level of BTK phosphorylation can be expressed as the ratio of the pBTK Y223 signal to the total BTK signal.
Conclusion
This protocol provides a robust framework for assessing the inhibitory effect of this compound on BTK phosphorylation. By quantifying the reduction in pBTK Y223 levels, researchers can effectively evaluate the potency and dose-response of this and other BTK inhibitors in relevant cellular models. Accurate and consistent execution of this Western blot protocol is essential for generating reliable data in the research and development of targeted immunomodulatory agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the therapeutic class of Rilzabrutinib? [synapse.patsnap.com]
- 3. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Btk inhibition by PRN1008/PRN473 blocks human CLEC-2, and PRN473 reduces venous thrombosis formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. cdn.bcm.edu [cdn.bcm.edu]
- 10. ptglab.com [ptglab.com]
- 11. Phospho-Btk (Tyr223) Polyclonal Antibody (44-1350G) [thermofisher.com]
Application Note: Flow Cytometry Analysis of B Cell Activation Following Rilzabrutinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction B cell activation is a cornerstone of the adaptive immune response, leading to antibody production and immunological memory. The B cell receptor (BCR) signaling pathway is central to this process. Bruton's Tyrosine Kinase (BTK), a non-receptor cytoplasmic tyrosine kinase, is an essential signaling element in this pathway.[1][2] Dysregulation of BCR signaling can contribute to the pathogenesis of various autoimmune diseases and B cell malignancies. Rilzabrutinib is an oral, reversible covalent inhibitor of BTK designed to modulate the immune responses in B cells and other immune cells.[3][4] By binding to a specific cysteine residue in BTK, Rilzabrutinib effectively blocks downstream signaling, thereby inhibiting B cell activation, proliferation, and survival.[2] This application note provides a detailed protocol for utilizing flow cytometry to quantify the inhibitory effect of Rilzabrutinib on B cell activation in vitro.
Mechanism of Action: Rilzabrutinib in the BCR Signaling Pathway Upon antigen binding, the BCR initiates a signaling cascade. This involves the activation of spleen tyrosine kinase (Syk) and LYN, which then phosphorylate and activate BTK.[5] Activated BTK is crucial for the activation of downstream pathways, including phospholipase C gamma 2 (PLCγ2) and nuclear factor-κB (NF-κB), which ultimately drive B cell proliferation, differentiation, and antibody production.[2] Rilzabrutinib selectively inhibits BTK, thereby halting this cascade and suppressing B cell-mediated immune responses.[5][6]
Experimental Protocols
The following protocols detail the in vitro stimulation of human B cells and subsequent analysis by flow cytometry to assess the impact of Rilzabrutinib.
Experimental Workflow Overview
Protocol 1: In Vitro B Cell Activation and Rilzabrutinib Treatment
This protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs) and their subsequent stimulation to activate B cells in the presence of varying concentrations of Rilzabrutinib.
Materials:
-
Human whole blood collected in heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
B cell stimulants (e.g., Anti-IgM antibody, CD40L, CpG ODN)[7]
-
Rilzabrutinib (dissolved in DMSO, then diluted in media)
-
96-well U-bottom plates
Methodology:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[8]
-
Aspirate the PBMC layer (the white, cloudy interface) and transfer to a new tube.[8]
-
Wash the PBMCs twice with PBS, centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.
-
-
Cell Culture and Treatment:
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 1 x 10⁵ cells per well in a 96-well U-bottom plate.
-
Prepare Rilzabrutinib dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Also prepare a vehicle control (DMSO equivalent).
-
Add the Rilzabrutinib dilutions or vehicle control to the appropriate wells.
-
Add the B cell stimulant to all wells except for the unstimulated control. A common stimulation cocktail includes anti-IgM and CD40L.[7][9]
-
Incubate the plate for 24-48 hours in a humidified incubator at 37°C, 5% CO₂.
-
Protocol 2: Flow Cytometry Staining for B Cell Activation
This protocol outlines the staining procedure to identify B cells and quantify the expression of key activation markers.
Materials:
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fluorochrome-conjugated antibodies (see Table 1 for a suggested panel)
-
Fc Block reagent
-
Viability Dye (e.g., Fixable Viability Stain)
Table 1: Suggested Flow Cytometry Panel for B Cell Activation
| Marker | Fluorochrome | Purpose |
|---|---|---|
| Viability Dye | e.g., BV510 | Exclude dead cells from analysis |
| CD19 | e.g., APC | Pan-B cell marker for identification.[10] |
| CD20 | e.g., PE-Cy7 | Pan-B cell marker. |
| CD69 | e.g., PE | Early activation marker.[10] |
| CD86 | e.g., FITC | Activation marker, co-stimulatory molecule.[10] |
| IgD | e.g., PerCP-Cy5.5 | Helps differentiate naïve (IgD+) from memory B cells.[10] |
| CD27 | e.g., APC-R700 | Marker for memory B cells.[10] |
Methodology:
-
Cell Harvesting:
-
After incubation, centrifuge the 96-well plate at 400 x g for 4 minutes.
-
Discard the supernatant and resuspend the cell pellets in 100 µL of cold FACS buffer.
-
-
Staining:
-
Add Fc Block to each well and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add the viability dye according to the manufacturer's protocol and incubate.
-
Prepare a master mix of the surface antibodies (CD19, CD20, CD69, CD86, etc.) in FACS buffer.
-
Add the antibody cocktail to each well.
-
Incubate for 30 minutes at 4°C, protected from light.[8]
-
-
Wash and Acquisition:
-
Wash the cells twice with 200 µL of FACS buffer, centrifuging at 400 x g for 4 minutes between washes.
-
Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Ensure a sufficient number of events (e.g., >10,000 CD19+ events) are collected for robust analysis.
-
Data Analysis and Expected Results
Gating Strategy:
-
Gate on singlets to exclude cell doublets.
-
Gate on live cells using the viability dye.
-
From the live singlet population, gate on CD19+ and/or CD20+ cells to identify the B cell population.[10]
-
Within the B cell gate, analyze the expression of activation markers CD69 and CD86. Generate histograms or dot plots to visualize the percentage of positive cells and the median fluorescence intensity (MFI).
Expected Results: Treatment with Rilzabrutinib is expected to cause a dose-dependent reduction in the expression of B cell activation markers. Compared to the vehicle-treated stimulated control, cells treated with Rilzabrutinib should show a lower percentage of CD69+ and CD86+ B cells. This inhibition of B cell activation demonstrates the on-target effect of the BTK inhibitor.[1]
Table 2: Example Quantitative Data of Rilzabrutinib's Effect on B Cell Activation (CD69 Expression)
| Rilzabrutinib Conc. (nM) | % CD69+ of Live CD19+ B Cells |
|---|---|
| 0 (Unstimulated) | 3.5% |
| 0 (Stimulated + Vehicle) | 65.2% |
| 0.1 | 58.1% |
| 1 | 42.5% |
| 10 | 15.3% |
| 100 | 5.8% |
| 1000 | 4.1% |
| Calculated IC₅₀ | ~2.5 nM |
Conclusion Flow cytometry is a powerful tool for assessing the pharmacological activity of immunomodulatory compounds like Rilzabrutinib. The protocols described here provide a robust framework for quantifying the dose-dependent inhibition of B cell activation by targeting BTK. This assay is valuable for preclinical drug development, mechanism of action studies, and for understanding the cellular effects of BTK inhibitors in immune-mediated diseases.
References
- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the therapeutic class of Rilzabrutinib? [synapse.patsnap.com]
- 3. What is Rilzabrutinib used for? [synapse.patsnap.com]
- 4. What clinical trials have been conducted for Rilzabrutinib? [synapse.patsnap.com]
- 5. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WAYRILZ™(rilzabrutinib) Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 7. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]
- 8. research.pasteur.fr [research.pasteur.fr]
- 9. Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for In Vivo Oral Administration of PRN-1008 (Rilzabrutinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRN-1008, also known as Rilzabrutinib, is an orally active, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a critical signaling protein in the B-cell receptor (BCR) and Fc receptor (FcR) pathways, playing a key role in the survival, activation, and proliferation of B-cells and other immune cells[3][4]. By targeting BTK, Rilzabrutinib has shown therapeutic potential in various immune-mediated diseases, including pemphigus vulgaris and immune thrombocytopenia, and is under investigation for other inflammatory conditions[4][5][6][7][8]. These application notes provide detailed protocols for the preparation and in vivo oral administration of this compound in preclinical rodent models, along with relevant quantitative data and pathway information to support experimental design.
Mechanism of Action of this compound
Rilzabrutinib selectively and reversibly binds to a cysteine residue (Cys481) in the active site of BTK, inhibiting its kinase activity[9]. This blockade disrupts the downstream signaling cascade that is essential for B-cell and myeloid cell function. Unlike irreversible BTK inhibitors, the reversible nature of Rilzabrutinib's binding may offer a more controlled inhibition and an improved safety profile[10]. The inhibition of BTK leads to reduced B-cell activation, decreased autoantibody production, and modulation of inflammatory responses mediated by various immune cells[3][11][12].
B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition
The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of inhibition by this compound.
Quantitative Data
The following tables summarize key quantitative parameters of this compound (Rilzabrutinib).
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| BTK IC₅₀ | 1.3 nM | [1] |
| B-Cell Proliferation IC₅₀ | 5 nM | [2] |
| B-Cell CD69 Expression IC₅₀ | 123 nM | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Liquid Formulation)
| Parameter | Value | Reference |
| Time to Max. Concentration (Tₘₐₓ) | 0.5 - 2.5 hours | [13] |
| Terminal Elimination Half-Life (t₁/₂) | ~3 - 4 hours | [14] |
| BTK Occupancy (>90%) | Achieved within 4 hours | [14] |
Table 3: Preclinical Oral Dosing of this compound in Animal Models
| Animal Model | Disease Model | Dose | Reference |
| Rat | Collagen-Induced Arthritis | 10, 20, or 40 mg/kg, once daily | [15] |
| Mouse | Antibody-Induced Nephritis | 10, 20, or 40 mg/kg, once daily | [14] |
| Dog | Pemphigus Foliaceus | ~15 mg/kg, once daily (initial) | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension of this compound in 0.5% methylcellulose, a commonly used vehicle for oral administration of hydrophobic compounds in rodents.
Materials:
-
This compound (Rilzabrutinib) powder
-
Methylcellulose (e.g., Sigma-Aldrich, Cat. No. M0512)
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or flask
-
Weighing scale and weigh paper/boat
-
Spatula
Procedure:
-
Prepare 0.5% Methylcellulose Vehicle: a. Heat approximately half of the required volume of sterile water to 60-80 °C. b. Weigh the required amount of methylcellulose powder to make a 0.5% (w/v) solution (e.g., 0.5 g for 100 mL). c. While stirring the hot water vigorously, slowly add the methylcellulose powder to create a uniform dispersion. d. Once dispersed, remove the solution from the heat and add the remaining volume of cold sterile water. e. Continue stirring the solution in a cold water bath until it becomes clear and viscous. Store at 2-8 °C.
-
Prepare this compound Suspension: a. On the day of the experiment, allow the 0.5% methylcellulose vehicle to equilibrate to room temperature. b. Calculate the required amount of this compound powder based on the desired concentration and final volume. For example, to prepare a 10 mL solution for a 40 mg/kg dose in a 25 g mouse (assuming a 10 mL/kg dosing volume), you would need 10 mg of this compound. c. Weigh the calculated amount of this compound powder. d. In a suitable container, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder and triturate to form a smooth paste. e. Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension. f. Continuously stir the suspension during dosing to prevent settling.
Protocol 2: Oral Administration of this compound by Gavage in Mice
This protocol outlines the procedure for safe and effective oral gavage in mice.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch, curved with a ball tip)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: a. Weigh the mouse to determine the correct volume of the this compound suspension to administer. The typical dosing volume is 5-10 mL/kg. b. Properly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and body. The mouse should be held in an upright position.
-
Gavage Needle Measurement: a. Measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib.
-
Administration: a. Draw the calculated volume of the this compound suspension into the syringe. b. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. c. If resistance is met, withdraw and re-insert. Do not force the needle , as this can cause esophageal or tracheal injury. d. Once the needle is at the predetermined depth, dispense the contents of the syringe slowly and steadily. e. Withdraw the needle smoothly in the same direction it was inserted.
-
Post-Administration Monitoring: a. Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow for preparing and administering this compound.
References
- 1. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2016022942A1 - Novel formulations of a bruton's tyrosine kinase inhibitor - Google Patents [patents.google.com]
- 6. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A thorough QTc study to evaluate the effects of oral rilzabrutinib administered alone and with ritonavir in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating rilzabrutinib in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemistry Staining for Bruton's Tyrosine Kinase (BTK) in Tissues Treated with Rilzabrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK) that has shown efficacy in various immune-mediated diseases.[1][2][3] BTK is a crucial signaling protein in B cells and myeloid cells, playing a key role in cell proliferation, differentiation, and inflammatory responses.[1][4] Rilzabrutinib's mechanism of action involves binding to BTK, thereby inhibiting its downstream signaling pathways.[4][5][6] This inhibition leads to a reduction in autoantibody production and macrophage-mediated phagocytosis, which are central to the pathology of many autoimmune disorders.[4][5]
Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of specific proteins within the cellular context of tissues. This document provides detailed application notes and a comprehensive protocol for the immunohistochemical staining of BTK in formalin-fixed, paraffin-embedded (FFPE) tissues, with a specific focus on tissues treated with Rilzabrutinib.
It is important to note that while Rilzabrutinib is a functional inhibitor of BTK, its direct impact on the overall BTK protein expression levels detectable by IHC has not been extensively documented in publicly available literature. However, studies on other BTK inhibitors, such as ibrutinib, have shown a decrease in total BTK protein levels in target cells following treatment.[7] Therefore, it is hypothesized that treatment with Rilzabrutinib may also lead to a reduction in detectable BTK protein in tissues. This protocol is designed to enable researchers to investigate this hypothesis and to assess BTK expression in the context of Rilzabrutinib treatment.
Data Presentation
Quantitative analysis of IHC staining is essential for objective interpretation of results. The following tables provide a structured format for summarizing quantitative data from BTK IHC experiments. The H-Score, a semi-quantitative method that combines staining intensity and the percentage of positive cells, is recommended for scoring.
Table 1: Summary of BTK Immunohistochemistry Staining Results
| Treatment Group | Tissue Type | Number of Samples (n) | Mean Staining Intensity (0-3) | Mean Percentage of Positive Cells (%) | Mean H-Score* | Standard Deviation (H-Score) |
| Vehicle Control | ||||||
| Rilzabrutinib-treated | ||||||
| Positive Control Tissue |
*H-Score = (1 x % of weakly stained cells) + (2 x % of moderately stained cells) + (3 x % of strongly stained cells). The score ranges from 0 to 300.
Table 2: Staining Intensity Scoring Criteria
| Score | Description |
| 0 | No staining |
| 1+ | Weak, diffuse staining |
| 2+ | Moderate, localized staining |
| 3+ | Strong, intense staining |
Experimental Protocols
This section provides a detailed protocol for performing IHC for BTK on FFPE tissue sections.
I. Reagents and Materials
-
FFPE tissue sections (5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-BTK monoclonal antibody (e.g., Cell Signaling Technology #8547, Abcam ab208937). Refer to the manufacturer's datasheet for the recommended dilution.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
II. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 1 x 3 minutes.
-
Immerse slides in 70% ethanol for 1 x 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in the appropriate Antigen Retrieval Buffer.
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes. Do not allow the slides to boil or dry out.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS for 2 x 5 minutes.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with PBS for 2 x 5 minutes.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-BTK antibody to its optimal concentration in the blocking buffer.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Signal Detection:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor the color development under a microscope.
-
Rinse slides gently with running tap water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse slides in running tap water until the water runs clear.
-
"Blue" the slides in a gentle stream of tap water or a brief immersion in a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%) for 2 minutes each.
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Apply a coverslip with mounting medium.
-
III. Controls
-
Positive Control: A tissue known to express BTK (e.g., tonsil, lymph node).
-
Negative Control: A tissue known not to express BTK.
-
Isotype Control: A slide incubated with an isotype-matched control antibody at the same concentration as the primary antibody to assess non-specific background staining.
-
No Primary Antibody Control: A slide processed without the primary antibody to check for non-specific staining from the secondary antibody.
Visualizations
The following diagrams illustrate the BTK signaling pathway, the experimental workflow for immunohistochemistry, and the hypothesized effect of Rilzabrutinib on BTK detection.
BTK Signaling Pathway and Rilzabrutinib's point of inhibition.
Experimental workflow for BTK immunohistochemistry.
Hypothesized effect of Rilzabrutinib on BTK protein detection by IHC.
References
- 1. Btk (D3H5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. 抗BTK抗体 ウサギ宿主抗体 Ab2, Prestige Antibodies® Powered by Atlas Antibodies, affinity isolated antibody, buffered aqueous glycerol solution | Sigma-Aldrich [sigmaaldrich.com]
- 3. novusbio.com [novusbio.com]
- 4. Anti-BTK Antibodies | Invitrogen [thermofisher.com]
- 5. Influence of Bruton’s Tyrosine Kinase (BTK) on Epithelial–Mesenchymal Transition (EMT) Processes and Cancer Stem Cell (CSC) Enrichment in Head and Neck Squamous Cell Carcinoma (HNSCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Decrease in total protein level of Bruton’s tyrosine kinase during ibrutinib therapy in chronic lymphocytic leukemia lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of PRN-1008 IC50 using an In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRN-1008, also known as Rilzabrutinib, is a potent and selective, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a crucial non-receptor tyrosine kinase involved in B-cell receptor (BCR) and Fc receptor signaling pathways, making it a key therapeutic target for various autoimmune diseases and B-cell malignancies.[3][4][5] this compound forms a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of BTK, leading to its inhibition.[3][5] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against BTK in a biochemical in vitro kinase assay format. The described luminescence-based assay, which measures the amount of ADP produced, is a robust and straightforward method for quantifying kinase activity and inhibition.
Principle of the Assay
The in vitro kinase assay quantifies the enzymatic activity of BTK by measuring the amount of Adenosine Diphosphate (ADP) produced during the phosphorylation of a substrate. The assay utilizes a recombinant human BTK enzyme and a generic tyrosine kinase substrate, such as poly(Glu, Tyr). The kinase reaction is initiated by the addition of Adenosine Triphosphate (ATP). In the presence of an inhibitor like this compound, the kinase activity of BTK is reduced, leading to a decrease in ADP production. The amount of ADP is quantified using a commercially available kit, such as ADP-Glo™, which converts the generated ADP to ATP and then uses a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity. By testing a range of this compound concentrations, a dose-response curve can be generated to determine the IC50 value.
Signaling Pathway of BTK
Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Recombinant Human BTK | BPS Bioscience | 40405 |
| Poly(Glu, Tyr) 4:1 peptide substrate | Sigma-Aldrich | P0275 |
| Adenosine Triphosphate (ATP) | Sigma-Aldrich | A7699 |
| This compound (Rilzabrutinib) | Selleck Chemicals | S8530 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| Kinase Buffer (5X) | BPS Bioscience | 79334 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Nuclease-free water | Thermo Fisher | AM9937 |
| White, opaque 96-well or 384-well plates | Corning | 3917 or 3572 |
Equipment
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
-
Incubator (30°C)
-
Plate shaker (optional)
Experimental Workflow
References
Troubleshooting & Optimization
PRN-1008 Technical Support Center: Troubleshooting Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with PRN-1008 (Rilzabrutinib) in DMSO for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: There are varying reports on the solubility of this compound in DMSO. It is crucial to consult the technical datasheet provided by your specific supplier. Published data from various vendors indicates a range from sparingly soluble to highly soluble. To ensure experimental success, it is recommended to perform a solubility test with a small amount of your compound in fresh, anhydrous DMSO.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening?
A2: This is a common phenomenon known as "solvent shock" or "salting out." this compound is a hydrophobic molecule that is significantly more soluble in an organic solvent like DMSO than in an aqueous environment like cell culture media. When the concentrated DMSO stock is rapidly diluted into the aqueous medium, the compound's local concentration exceeds its solubility limit in the mixed solvent system, leading to precipitation.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with an ideal target of ≤ 0.1% to minimize any potential off-target effects of the solvent on cellular physiology. It is always best practice to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Q4: Can I heat or sonicate my this compound solution to improve solubility?
A4: Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in the initial dissolution of this compound in DMSO. However, avoid excessive heating, as it may degrade the compound. If precipitation occurs upon addition to aqueous media, heating the final solution is generally not recommended as it can affect the stability of media components and the health of your cells.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues during your in vitro experiments.
Diagram: Troubleshooting Workflow for this compound Solubility Issues
Caption: Troubleshooting flowchart for this compound precipitation.
Data Presentation
Table 1: Reported Solubility of this compound (Rilzabrutinib) in DMSO
| Vendor | Reported Solubility in DMSO | Notes |
| MedchemExpress | ≥ 130 mg/mL (195.27 mM)[1][2] | Hygroscopic nature of DMSO can impact solubility. Use newly opened DMSO. |
| Selleck Chemicals | 100 mg/mL (150.2 mM)[3] | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO. |
| Cayman Chemical | Sparingly soluble: 1-10 mg/mL[4] | - |
Note: The molecular weight of Rilzabrutinib (this compound) is 665.77 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Rilzabrutinib) powder
-
Anhydrous, sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to maintain the sterility of your stock solution.
-
Weighing: Accurately weigh out 6.66 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Diagram: Experimental Workflow for Preparing Working Solutions
Caption: Workflow for diluting this compound stock solution.
Protocol 2: Recommended Method for Adding this compound to Cell Culture Media
Objective: To minimize precipitation when preparing the final working concentration of this compound for your in vitro assay.
Procedure:
-
Pre-warm Media: Warm the required volume of your complete cell culture medium to 37°C in a water bath.
-
Calculate Volume: Determine the volume of the this compound stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration will be non-toxic to your cells (typically ≤ 0.5%, and ideally ≤ 0.1%).
-
Dilution:
-
Pipette the calculated volume of the thawed this compound stock solution.
-
While gently swirling or vortexing the tube containing the pre-warmed media, add the stock solution drop-wise. This gradual introduction into a larger volume of agitated media is crucial for preventing localized high concentrations and subsequent precipitation.
-
-
Final Mix: Once the stock solution is added, cap the tube and invert it several times to ensure a homogenous solution.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If the solution appears cloudy or contains visible particles, it should not be used.
-
Use Immediately: It is recommended to use the prepared working solution immediately to minimize the risk of the compound precipitating out of solution over time.
References
Optimizing Rilzabrutinib concentration for cell culture experiments
Welcome to the Technical Support Center for Rilzabrutinib. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and scientists optimize the use of Rilzabrutinib in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Rilzabrutinib and what is its mechanism of action?
A1: Rilzabrutinib is an oral, potent, and selective Bruton's tyrosine kinase (BTK) inhibitor.[1] It features a unique reversible covalent binding mechanism, which allows for a long residence time on the BTK target with low systemic exposure.[1][2] Its mechanism of action is twofold: it inhibits B-cell receptor (BCR) signaling, which reduces the activation and proliferation of B-cells and subsequent autoantibody production, and it blocks Fc receptor (FcR) signaling in innate immune cells like macrophages, preventing the phagocytosis of antibody-coated cells.[3][4][5]
Q2: What are the primary cellular pathways affected by Rilzabrutinib?
A2: Rilzabrutinib primarily targets the BTK signaling pathway. BTK is a crucial kinase downstream of the B-cell receptor (BCR) in B-cells and Fc-gamma receptors (FcγR) in myeloid cells like macrophages.[4][6] By inhibiting BTK, Rilzabrutinib effectively blocks the downstream signaling cascade that includes PI3K/AKT activation, which is essential for B-cell proliferation and survival, as well as FcγR-mediated phagocytosis.[4]
BTK Signaling Pathway and Rilzabrutinib Inhibition
Q3: Is Rilzabrutinib cytotoxic to cells?
A3: Rilzabrutinib exhibits high selectivity for BTK and has been shown to have low cytotoxicity in non-BTK-expressing cell lines.[1] It primarily inhibits the function of immune cells like B-cells and macrophages without inducing widespread cell death.[1] However, at very high concentrations, off-target effects or solvent toxicity (e.g., from DMSO) could potentially impact cell viability.
Q4: How should I prepare a stock solution of Rilzabrutinib?
A4: Rilzabrutinib powder is highly soluble in dimethyl sulfoxide (DMSO) (≥100 mg/mL) but is insoluble in water.[7][8] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO.[9] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7]
Troubleshooting Guide
Problem 1: The compound precipitates when I add it to my cell culture medium.
-
Cause: This commonly occurs when a highly concentrated DMSO stock solution is diluted directly into an aqueous buffer or medium. The drastic change in solvent polarity causes the compound to fall out of solution.
-
Solution: Perform serial dilutions. First, create intermediate dilutions of your Rilzabrutinib stock in pure DMSO to lower the concentration. Then, add this lower-concentration DMSO solution to your final aqueous medium. This stepwise process minimizes solvent shock. Ensure the final concentration of DMSO in your cell culture is non-toxic to your cells (typically ≤0.1%) and always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[9]
Problem 2: I am not observing the expected inhibitory effect on my cells.
-
Cause 1: Sub-optimal Concentration: The effective concentration of Rilzabrutinib is highly dependent on the cell type and the specific assay.
-
Solution 1: Perform a dose-response experiment to determine the optimal IC50 (half-maximal inhibitory concentration) for your specific cell line and endpoint. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) based on published data.
-
Cause 2: Inactive Compound: The compound may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, exposure to moisture).
-
Solution 2: Use a fresh aliquot of your stock solution. If the problem persists, prepare a new stock solution from fresh powder.
-
Cause 3: Cell Line Insensitivity: Your cell line may not rely on the BTK signaling pathway for the function you are measuring.
-
Solution 3: Confirm that your cell line expresses BTK and that the pathway is active and relevant to your experimental endpoint (e.g., proliferation, cytokine release). You can verify this through literature searches or by performing a western blot for BTK protein expression.
Problem 3: I am observing unexpected levels of cell death.
-
Cause 1: DMSO Toxicity: The final concentration of DMSO in your culture medium may be too high for your specific cell type.
-
Solution 1: Ensure the final DMSO concentration is as low as possible, ideally below 0.1%. Run a vehicle control with varying DMSO concentrations to determine the toxicity threshold for your cells.
-
Cause 2: Off-Target Effects: While Rilzabrutinib is highly selective, extremely high concentrations (>10 µM) may lead to off-target kinase inhibition or other unintended effects.[1]
-
Solution 2: Use the lowest effective concentration of Rilzabrutinib as determined by your dose-response curve to minimize potential off-target activity.
Troubleshooting Workflow for Unexpected Results
Reference Data: Rilzabrutinib In Vitro Potency
The following tables summarize key IC50 values for Rilzabrutinib from preclinical studies. Note that optimal concentrations for your experiments should be determined empirically.
Table 1: Enzymatic and Cellular On-Target Activity
| Target / Assay | Cell Type / System | IC50 (nM) | Reference |
| Enzyme Activity | BTK Kinase Assay | 1.3 ± 0.5 | [1] |
| BTK Occupancy | Ramos B-Cells | 8 ± 2 | [1] |
| BCR-Mediated Proliferation | Human B-Cells | 5 ± 2 | [1] |
| FcγR-Mediated Activation | Human Monocytes | 56 ± 45 | [1] |
| BCR Activation (Whole Blood) | Human B-Cells | 123 ± 38 | [1] |
Table 2: Inhibition of Antibody Production
| Stimulus | Antibody Measured | IC50 (nM) | Reference |
| T-Cell Dependent (Anti-CD40 + IL-21) | IgG | 20 ± 20 | [1] |
| T-Independent (CpG) | IgG | 50 ± 90 | [1] |
| T-Independent (CpG) | IgM | 1 ± 1 | [1] |
Experimental Protocols
Protocol: Dose-Response Curve using a Cell Proliferation Assay (e.g., MTT/XTT)
This protocol outlines a general procedure to determine the IC50 of Rilzabrutinib on the proliferation of a suspension cell line (e.g., Ramos B-cells).
Materials:
-
Rilzabrutinib powder
-
Anhydrous DMSO
-
Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Suspension cell line (e.g., Ramos)
-
96-well flat-bottom cell culture plates
-
Proliferation assay reagent (e.g., MTT, XTT)
-
Microplate reader
Workflow:
Experimental Workflow for Dose-Response Assay
Procedure:
-
Prepare Rilzabrutinib Stock:
-
Prepare a 20 mM stock solution of Rilzabrutinib in anhydrous DMSO. For example, dissolve 6.66 mg of Rilzabrutinib (MW: 665.76 g/mol ) in 500 µL of DMSO. Mix thoroughly.
-
-
Prepare Serial Dilutions (2X Concentration):
-
In a separate sterile plate or tubes, prepare a series of 2X final concentrations.
-
For a final top concentration of 10 µM, the 2X stock will be 20 µM.
-
Perform 1:3 or 1:4 serial dilutions in cell culture medium. For example, start with a 20 µM solution and dilute down to the low nM range.
-
Also prepare a 2X vehicle control containing the same highest concentration of DMSO as your drug dilutions (e.g., 0.2% DMSO, for a 0.1% final concentration).
-
-
Cell Seeding:
-
Count your cells and adjust the density to 2x10^5 cells/mL in fresh medium.
-
Add 50 µL of the cell suspension to each well of a 96-well plate (this seeds 10,000 cells/well).
-
-
Cell Treatment:
-
Add 50 µL of your 2X Rilzabrutinib serial dilutions to the corresponding wells containing cells.
-
Add 50 µL of the 2X vehicle control medium to the vehicle control wells.
-
Add 50 µL of plain medium to the "untreated" or "no drug" control wells.
-
The final volume in each well will be 100 µL, and the drug/DMSO concentrations will now be 1X.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 to 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Proliferation Assay:
-
Add the proliferation reagent (e.g., 10 µL of MTT solution) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
If using MTT, add the solubilization solution and incubate further to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the Rilzabrutinib concentration.
-
Use a non-linear regression analysis (four-parameter logistic curve) to determine the IC50 value.
-
References
- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the therapeutic class of Rilzabrutinib? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Technical Support Center: PRN-1008 In Vitro BTK Occupancy Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PRN-1008 (Rilzabrutinib) in in vitro Bruton's tyrosine kinase (BTK) occupancy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as Rilzabrutinib, is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It works by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, which blocks its enzymatic activity.[3] This inhibition is reversible, which may reduce off-target effects.[4] BTK is a crucial signaling molecule in the B-cell receptor (BCR) pathway, essential for B-cell proliferation, survival, and activation.[3] By inhibiting BTK, this compound modulates immune responses in B cells and other immune cells like macrophages.[4]
Q2: What are the expected in vitro potency and occupancy values for this compound?
This compound is a highly potent BTK inhibitor. Key in vitro values are summarized in the table below.
| Parameter | Value | Cell Type/Assay Condition |
| Biochemical IC50 | 1.3 ± 0.5 nM | Recombinant BTK |
| Cellular BTK Occupancy EC50 | 233 ± 75 nM | Human Whole Blood (CD20+ B cells) |
| B-cell Activation IC50 (CD69) | 126 ± 32 nM | Human Whole Blood (CD20+ B cells) |
Note: IC50 and EC50 values can vary depending on the specific cell type, assay conditions, and detection method.
Q3: What methods can be used to measure BTK occupancy in vitro?
Several methods are available to measure BTK occupancy. A common and robust method is the covalent probe-based assay.[3][5] This typically involves:
-
Treating cells with this compound.
-
Lysing the cells to release BTK.
-
Incubating the lysate with a biotinylated covalent probe that binds to unoccupied BTK.
-
Quantifying the amount of probe-bound BTK, often via ELISA or flow cytometry.
Other methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and mass spectrometry-based approaches.[6][7]
BTK Signaling Pathway
The following diagram illustrates the role of BTK in the B-cell receptor (BCR) signaling pathway and the point of inhibition by this compound.
Caption: BTK's role in the BCR signaling pathway and this compound's mechanism of inhibition.
Experimental Workflow: Covalent Probe-Based BTK Occupancy Assay
This diagram outlines the key steps in a typical covalent probe-based ELISA for measuring BTK occupancy.
Caption: Experimental workflow for a covalent probe-based BTK occupancy ELISA.
Troubleshooting Low BTK Occupancy
Low or inconsistent BTK occupancy can arise from various factors. The following guide provides potential causes and recommended solutions to troubleshoot your experiment.
| Potential Cause | Recommended Solution(s) |
| 1. Reagent Issues | |
| Degraded this compound | - Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO).- Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Inactive Biotinylated Probe | - Verify the storage conditions and expiration date of the probe.- Test the probe's activity with recombinant BTK as a positive control. |
| Suboptimal Antibody Performance | - Ensure the capture antibody has high affinity for BTK.- Titrate the capture antibody and streptavidin-HRP to determine optimal concentrations. |
| 2. Procedural Errors | |
| Insufficient Incubation Time | - Optimize the incubation time for this compound with the cells (typically 1-2 hours).- Ensure the incubation with the biotinylated probe is sufficient for binding to unoccupied BTK. |
| Incomplete Cell Lysis | - Use a validated lysis buffer containing protease and phosphatase inhibitors.- Confirm complete lysis by microscopy before proceeding. |
| Inefficient Washing Steps | - Ensure thorough washing between ELISA steps to remove unbound reagents and reduce background signal. |
| 3. Cellular Factors | |
| Low BTK Expression | - Use a cell line known to express high levels of BTK (e.g., Ramos cells).- Confirm BTK expression levels in your cell line by Western blot or flow cytometry. |
| High Cell Density | - Optimize cell seeding density to ensure sufficient this compound is available per cell.- Overly confluent cells may exhibit altered signaling and drug response. |
| Cell Health and Viability | - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.- Perform a viability assay (e.g., trypan blue exclusion) to confirm cell health. |
| 4. Data Analysis | |
| High Background Signal | - Include appropriate controls, such as cells treated with a saturating dose of an irreversible BTK inhibitor, to determine the background signal.[8]- Subtract the background from all readings. |
| Incorrect Normalization | - Normalize the signal from treated samples to the signal from untreated (vehicle control) samples to calculate the percentage of free BTK. |
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting low BTK occupancy results.
Caption: A step-by-step decision tree for troubleshooting low BTK occupancy.
References
- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Press Release: Rilzabrutinib granted orphan drug designation in the US for two rare diseases with no approved medicines [sanofi.com]
- 3. benchchem.com [benchchem.com]
- 4. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
Rilzabrutinib Technical Support Center: Investigating Potential Off-Target Effects in Kinase Screening
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of Rilzabrutinib in kinase screening assays.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and potential experimental issues related to the kinase selectivity of Rilzabrutinib.
Q1: What is the known on-target and off-target kinase activity of Rilzabrutinib?
A1: Rilzabrutinib is a highly selective, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 1.3 nM.[1] Its primary mechanism of action involves the inhibition of BTK, a key component of the B-cell receptor signaling pathway.[2] Preclinical studies have shown that Rilzabrutinib exhibits a favorable off-target profile. In a broad kinase enzyme inhibition panel of 251 kinases, Rilzabrutinib at a concentration of 1 µM demonstrated greater than 90% inhibition of only six kinases: BTK, RLK, TEC, BMX, BLK, and ERBB4.[3][4] Further studies identified five kinases with IC50 values under 10 nM.[3]
Q2: We are observing unexpected inhibition of a kinase in our screening assay. Could this be an off-target effect of Rilzabrutinib?
A2: While Rilzabrutinib is highly selective, off-target interactions are possible, especially at higher concentrations. To troubleshoot this, consider the following:
-
Confirm Rilzabrutinib Concentration: Verify the final concentration of Rilzabrutinib in your assay. Inaccuracies in dilution can lead to higher-than-intended concentrations, increasing the likelihood of off-target effects.
-
Assay Specificity: Evaluate the specificity of your kinase assay. Some assay formats can be prone to interference from compounds. Consider using an orthogonal assay (e.g., a different detection method or substrate) to confirm the finding.
-
ATP Concentration: If using an ATP-competitive assay format, the concentration of ATP can influence the apparent potency of an inhibitor. Ensure your ATP concentration is appropriate for the kinase being tested and is consistent across experiments.
-
Review Known Off-Targets: Compare your findings with the known off-target profile of Rilzabrutinib (see Table 1). If your inhibited kinase is not on this list, it could be a novel off-target or an artifact of your assay system.
Q3: How can we confirm if the observed off-target inhibition is a direct effect of Rilzabrutinib?
A3: To confirm a direct off-target interaction, you can perform the following experiments:
-
Dose-Response Curve: Generate a full dose-response curve of Rilzabrutinib against the putative off-target kinase. This will determine the IC50 value and help assess the potency of the interaction.
-
Binding Assays: Direct binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can confirm a physical interaction between Rilzabrutinib and the kinase of interest and determine the binding affinity (Kd).
-
Cellular Target Engagement Assays: If the off-target kinase is expressed in a relevant cell line, cellular target engagement assays can confirm that Rilzabrutinib is interacting with the kinase in a cellular context.
Q4: Our kinase screening results with Rilzabrutinib are inconsistent. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure the stability of Rilzabrutinib in your assay buffer and under your experimental conditions (e.g., temperature, incubation time).
-
Reagent Variability: Use high-quality, validated reagents, including kinases, substrates, and ATP. Batch-to-batch variability in these reagents can lead to inconsistent results.
-
Assay Drift: Over the course of a high-throughput screen, assay performance can drift. Include appropriate controls (positive and negative) on each plate to monitor and normalize for such drift.
-
DMSO Concentration: Ensure the final concentration of DMSO (the solvent for Rilzabrutinib) is consistent across all wells and is at a level that does not affect kinase activity.
Data on Rilzabrutinib's Kinase Selectivity
The following table summarizes the known inhibitory activity of Rilzabrutinib against its primary target, BTK, and key off-target kinases.
| Kinase | IC50 (nM) | Assay Type | Reference |
| BTK | 1.3 | Biochemical Assay | [1] |
| TEC | 0.8 | Biochemical Assay | [5] |
| RLK | >90% inhibition @ 1µM | Enzymatic Inhibition Panel | [3][4] |
| BMX | >90% inhibition @ 1µM | Enzymatic Inhibition Panel | [3][4] |
| BLK | >90% inhibition @ 1µM | Enzymatic Inhibition Panel | [3][4] |
| ERBB4 | >90% inhibition @ 1µM | Enzymatic Inhibition Panel | [3][4] |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method to assess kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate by a kinase in the presence of a test compound.
-
Reagents:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (at or near the Km for the specific kinase)
-
Assay buffer (typically contains a buffering agent, MgCl2, and a reducing agent like DTT)
-
Rilzabrutinib (or other test compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
-
Procedure: a. Add assay buffer to the wells of a microplate. b. Add the test compound (Rilzabrutinib) at various concentrations. c. Add the kinase to the wells and incubate for a pre-determined time to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate for a specific time at a controlled temperature to allow for substrate phosphorylation. f. Stop the reaction (e.g., by adding a chelating agent like EDTA). g. Add the detection reagent and measure the signal (e.g., luminescence, fluorescence, or radioactivity) according to the manufacturer's instructions.
-
Data Analysis: a. Plot the signal against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: BTK signaling pathway and Rilzabrutinib's mechanism of action.
Caption: A typical workflow for an in vitro kinase inhibition assay.
References
- 1. Rilzabrutinib, a reversible covalent Bruton's tyrosine kinase inhibitor: Absorption, metabolism, excretion, and absolute bioavailability in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
Technical Support Center: Rilzabrutinib Oral Bioavailability in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor oral bioavailability of Rilzabrutinib in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is Rilzabrutinib and why is its oral bioavailability a concern in preclinical studies?
Rilzabrutinib is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell and myeloid cell signaling pathways.[1][2] Its low systemic exposure is a known characteristic, with studies in healthy humans indicating an absolute oral bioavailability of less than 5%.[3] This poor absorption presents a significant challenge in preclinical mouse studies, as it can lead to high variability and difficulty in achieving therapeutic plasma concentrations, potentially impacting the reliability of efficacy and pharmacokinetic/pharmacodynamic (PK/PD) data.
Q2: What is the mechanism of action of Rilzabrutinib?
Rilzabrutinib targets and inhibits Bruton's tyrosine kinase (BTK). BTK is a crucial signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors (FcR).[1][4] By inhibiting BTK, Rilzabrutinib can modulate B-cell activation and proliferation, as well as the activity of other immune cells like macrophages, mast cells, and neutrophils.[1][2][4] This mechanism makes it a promising therapeutic agent for various immune-mediated diseases.
Q3: Are there any known pharmacokinetic parameters for Rilzabrutinib in mice?
Published literature readily provides pharmacokinetic data for Rilzabrutinib in humans and rats. However, specific pharmacokinetic parameters (Cmax, Tmax, AUC) in mice following oral administration are not extensively detailed in the currently available public domain literature. The consistent reporting of "low systemic exposure" in preclinical studies suggests that the bioavailability is also low in mice.[4] For reference, human and rat data are provided in the tables below. Researchers should consider conducting a pilot pharmacokinetic study in their specific mouse strain to determine these crucial parameters for their experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered when working with Rilzabrutinib in mice, focusing on strategies to mitigate the challenges of its poor oral bioavailability.
Problem 1: High Variability in Plasma Concentrations
Possible Cause: Inconsistent absorption due to poor solubility and/or improper formulation.
Solutions:
-
Optimize the Formulation Vehicle: For poorly soluble compounds like Rilzabrutinib, the choice of vehicle for oral gavage is critical. A simple aqueous suspension is unlikely to be effective. Consider using a vehicle designed to enhance solubility and absorption.
-
Co-solvent systems: A mixture of solvents can improve the solubility of hydrophobic compounds. A commonly used vehicle for oral gavage in mice is a combination of DMSO, PEG400, Tween-80, and saline. A typical ratio to start with is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For sensitive mouse strains, the DMSO concentration can be reduced.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral absorption of lipophilic drugs. These systems are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.
-
Suspending agents: If a suspension is unavoidable, use appropriate suspending agents to ensure a uniform dose administration. A common vehicle for suspensions is 0.5% methylcellulose with 0.2% Tween 80.
-
-
Ensure Proper Gavage Technique: Improper oral gavage technique can lead to dosing errors and variability. Ensure personnel are well-trained and use appropriate gavage needle sizes for the mice.
Problem 2: Low or Undetectable Plasma Concentrations
Possible Cause: Insufficient dose or extremely poor absorption even with an optimized vehicle.
Solutions:
-
Increase the Dose: Based on preclinical studies, Rilzabrutinib has been administered to mice at doses ranging from 10 to 80 mg/kg.[4] If initial doses yield undetectable plasma levels, a dose escalation study may be necessary.
-
Particle Size Reduction (Micronization/Nanonization): The dissolution rate of a poorly soluble drug is often limited by its particle size. Reducing the particle size increases the surface area available for dissolution.
-
Micronization: This process reduces the average particle diameter to the micron range.
-
Nanonization: Creating a nanosuspension, a colloidal dispersion of sub-micron drug particles, can dramatically improve the dissolution rate and bioavailability.
-
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid dispersion can enhance its aqueous solubility and dissolution rate.
Data Presentation
Table 1: Rilzabrutinib Pharmacokinetic Parameters in Healthy Humans (Oral Administration)
| Parameter | Value | Reference |
| Absolute Bioavailability | < 5% | [3] |
| Tmax (median) | 1.0 - 2.5 hours | [5] |
| Terminal Half-life (t½) | ~3-4 hours | [1] |
| Cmax (400 mg BID) | 150 ng/mL | Sanofi |
| AUC24h (400 mg BID) | 1540 ng.h/mL | Sanofi |
Note: Data is derived from studies in healthy human volunteers and may not be directly comparable to mouse models.
Table 2: Rilzabrutinib Pharmacokinetic Parameters in Female Lewis Rats (Oral Administration)
| Dose | BTK Occupancy in Spleen (at 1 or 24h post-final dose) | Reference |
| 10-40 mg/kg | Dose-dependent | [4] |
Note: Specific Cmax, Tmax, and AUC values for rats were not detailed in the provided search results, but BTK occupancy was assessed as a pharmacodynamic marker of target engagement.
Experimental Protocols
Protocol 1: Basic Oral Gavage Administration of Rilzabrutinib in Mice
This protocol provides a general guideline for the oral administration of Rilzabrutinib. The formulation vehicle should be optimized based on the troubleshooting guide above.
Materials:
-
Rilzabrutinib powder
-
Selected vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
Procedure:
-
Dose Calculation: Calculate the required amount of Rilzabrutinib based on the desired dose (e.g., 10, 20, or 40 mg/kg) and the body weight of the mice.
-
Formulation Preparation: a. Weigh the calculated amount of Rilzabrutinib powder and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of the chosen vehicle to achieve the desired final concentration. c. Vortex the mixture vigorously for 2-3 minutes to aid dissolution/suspension. d. If the compound does not fully dissolve, sonicate the mixture in a water bath for 10-15 minutes. For a suspension, ensure it is homogenous before each administration.
-
Animal Dosing: a. Weigh each mouse accurately before dosing. b. Calculate the volume of the formulation to be administered to each mouse based on its body weight and the concentration of the formulation. A typical gavage volume for mice is 5-10 mL/kg. c. Gently restrain the mouse and insert the gavage needle orally into the esophagus, delivering the formulation directly into the stomach. d. Observe the mouse for a few minutes post-administration to ensure there are no adverse reactions.
Mandatory Visualizations
Caption: Rilzabrutinib's Mechanism of Action on the BTK Signaling Pathway.
Caption: General Workflow for Assessing Rilzabrutinib's Oral Bioavailability.
References
- 1. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rilzabrutinib, a reversible covalent Bruton's tyrosine kinase inhibitor: Absorption, metabolism, excretion, and absolute bioavailability in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A thorough QTc study to evaluate the effects of oral rilzabrutinib administered alone and with ritonavir in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in PRN-1008 treated cell lines
Welcome to the technical support center for PRN-1008 (Rilzabrutinib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell-based assays and to help interpret and troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as Rilzabrutinib, is an orally active, selective inhibitor of Bruton's Tyrosine Kinase (BTK).[1] It functions as a reversible covalent inhibitor, forming a chemical bond with a specific cysteine residue (Cys481) in the BTK active site.[2][3] This unique binding mechanism allows for potent and durable inhibition of BTK activity while also permitting the compound to dissociate, which may reduce safety concerns associated with irreversible inhibitors.[2][4] BTK is a critical signaling element in multiple immune cell pathways, including the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[2][5][6] Inhibition of BTK can modulate B-cell proliferation and survival, as well as inhibit cytokine release from monocytes and macrophages.[7]
Q2: What are the key biochemical and cellular potency values for this compound?
This compound is a highly potent inhibitor of BTK. The key potency values are summarized below.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | 1.3 ± 0.5 nM | In vitro biochemical assay | [1][7] |
| Cellular IC50 (BTK Occupancy) | 8 ± 2 nM | Ramos (human B-cell line) | [2] |
| Cellular IC50 (B-cell Proliferation) | 5 ± 2.4 nM | Anti-IgM induced human B-cells | [8] |
| Cellular IC50 (CD69 Expression) | 123 ± 38 nM | Anti-IgM induced human B-cells | [8] |
Q3: How does the reversible covalent binding of this compound affect its duration of action?
The reversible covalent binding of this compound results in a fast on-rate and a very slow off-rate from the BTK target.[2][7] This leads to a prolonged duration of target occupancy even after the drug has been cleared from plasma circulation.[5][7] For example, in washout experiments using Ramos B cells and PBMCs, BTK occupancy remained high (72-79%) up to 18 hours after the compound was removed.[2] This "hit and run" mechanism, characterized by sustained target engagement despite a short plasma half-life of approximately 3-4 hours, is a key feature of this compound.[7][9]
B-Cell Receptor Signaling Pathway and this compound Inhibition
Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing inhibition of BTK by this compound.
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses common issues that may arise during experiments with this compound.
Q4: My cells are not showing the expected inhibitory response to this compound. What are the potential causes?
Several factors can lead to a lack of efficacy. A systematic approach to troubleshooting is recommended.
-
Cause 1: Compound Integrity and Preparation:
-
Solubility: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved in a fresh, high-quality solvent. Precipitated compound will lead to inaccurate concentrations.
-
Storage: Verify that the compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Dilutions: Inaccurate serial dilutions are a common source of error. Double-check all calculations and ensure proper mixing at each dilution step.[10]
-
-
Cause 2: Cell Line and Culture Conditions:
-
BTK Expression: Confirm that your chosen cell line expresses functional BTK. BTK is crucial for B-cell maturation and is also expressed in other hematopoietic cells like mast cells and macrophages.[8] Cell lines lacking BTK will not respond to this compound's primary mechanism.
-
Cell Health and Passage Number: Use low-passage, healthy cells. High-passage numbers can lead to genetic drift and altered phenotypes, affecting drug response.[10]
-
Culture Density: Inconsistent cell seeding density can significantly impact results. Optimize and maintain a consistent density for all experiments.[10][11]
-
-
Cause 3: Experimental Setup:
-
Assay Timing: The duration of drug treatment is critical. The optimal time point should be determined empirically for your specific assay and cell line.[12]
-
Assay Sensitivity: The chosen endpoint assay (e.g., proliferation, viability, biomarker modulation) may not be sensitive enough to detect the effects of BTK inhibition in your system.
-
Caption: A logical workflow for troubleshooting a lack of expected response to this compound.
Q5: I am observing an unexpected phenotype or off-target effect. Is this possible with this compound?
While this compound is highly selective for BTK when tested against a large panel of other kinases, off-target effects are a possibility with any small molecule inhibitor, especially at high concentrations.[5][8]
-
Known Minor Off-Targets: In studies using Btk-deficient platelets, this compound showed minor additional inhibition of aggregation, which was attributed to the inhibition of Tec, another member of the Tec family of kinases.[13][14]
-
Concentration Dependence: Off-target effects are more likely to occur at higher concentrations.[12] If you observe an unexpected effect, perform a careful dose-response analysis to see if the phenotype is only present at concentrations significantly above the known IC50 for BTK inhibition.
-
Cell-Specific Effects: The kinome and signaling network can vary between cell types. An off-target effect may be present in one cell line but not another.
-
Troubleshooting Steps:
-
Confirm the Effect: Ensure the result is reproducible.
-
Perform Dose-Response: Determine the concentration range where the effect occurs.
-
Use Controls: Include a negative control (vehicle) and a positive control for the expected BTK inhibition pathway. If possible, use a structurally different BTK inhibitor to see if the unexpected phenotype is specific to this compound.
-
Consider BTK-independent pathways: this compound has been shown to block CLEC-2-mediated platelet activation, which is dependent on BTK.[13][14] However, it had no effect on G protein-coupled receptor-mediated platelet function.[13][14] Evaluate if the unexpected phenotype could relate to other signaling pathways present in your cell line.
-
Q6: My dose-response curves and IC50 values are inconsistent between experiments. How can I improve reproducibility?
Inconsistent dose-response data is a common challenge in cell-based assays.[10] The key to improving reproducibility is controlling variability.
-
Technical Variability:
-
Pipetting: Use calibrated pipettes and consistent technique. Automated liquid handlers can improve precision for high-throughput experiments.[10]
-
Edge Effects: Wells on the outer rows and columns of a microplate are prone to evaporation, which alters concentrations. Avoid using these wells or fill them with sterile media or PBS.[10]
-
Replicates: Use at least three technical replicates for each concentration to assess variability and identify outliers.[10]
-
-
Biological Variability:
-
Cell State: Ensure cells are in the same growth phase (e.g., logarithmic) for every experiment.
-
Reagents: Use the same batch of media, serum, and other reagents whenever possible to minimize batch-to-batch variation.[10]
-
Randomization: Randomize the layout of treatments on your plates to avoid systematic errors.[11]
-
Experimental Protocols
Protocol 1: General Cell Seeding for Drug Treatment Assays
This protocol provides a standardized method for seeding cells to ensure consistency.
-
Cell Preparation: Culture cells under standard conditions. Harvest cells during the logarithmic growth phase and ensure they are healthy and have high viability (>95%).
-
Cell Counting: Create a single-cell suspension and count the cells accurately using a hemocytometer or automated cell counter.
-
Dilution Calculation: Calculate the required volume of cell suspension to achieve the target seeding density in the final well volume.
-
Seeding: Add the calculated volume of cell suspension to each well of the microplate. To ensure even distribution, gently rock the plate in a north-south and east-west pattern.
-
Incubation: Allow cells to adhere and stabilize for a consistent period (e.g., 18-24 hours) before adding this compound or vehicle control.[10]
Protocol 2: BTK Occupancy Measurement (Fluorescent Probe Competition Assay Concept)
This protocol is based on the methodology described in clinical trials for this compound.[6]
-
Cell Treatment: Treat cells (e.g., PBMCs or a relevant cell line) with various concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: After treatment, wash and lyse the cells in a suitable buffer to release cellular proteins, including BTK.
-
Probe Incubation: Add a fluorescently labeled, irreversible BTK probe to the cell lysates. This probe will bind to any BTK molecules whose active sites are not already occupied by this compound.
-
Signal Detection: Measure the fluorescent signal. The signal will be inversely proportional to the BTK occupancy by this compound (i.e., high this compound occupancy results in a low fluorescent signal).
-
Data Analysis: Normalize the results to the vehicle-treated control (representing 0% occupancy) and a control saturated with an irreversible inhibitor (representing 100% occupancy) to calculate the percent BTK occupancy for each this compound concentration.
Caption: A typical experimental workflow for a cell-based assay using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Principia Biopharma Presents Full Phase 1 Clinical Trial Results For PRN1008, A Novel Reversible Covalent BTK Inhibitor, Supporting Further Clinical Development In Autoimmune And Inflammatory Diseases - BioSpace [biospace.com]
- 6. ard.bmj.com [ard.bmj.com]
- 7. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Selective Btk inhibition by PRN1008/PRN473 blocks human CLEC-2, and PRN473 reduces venous thrombosis formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Btk inhibition by PRN1008/PRN473 blocks human CLEC-2, and PRN473 reduces venous thrombosis formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Stability of PRN-1008 in solution for long-term experiments
Welcome to the technical support center for PRN-1008 (Rilzabrutinib). This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term experiments by providing essential information on its stability, handling, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in fresh, anhydrous DMSO.[1] To avoid solubility issues, it is crucial to use high-quality, moisture-free DMSO.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound. The following storage conditions are recommended based on information from suppliers:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent (DMSO) | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: this compound is practically insoluble in water.[2] While there is limited published data on the long-term stability of this compound in aqueous-based cell culture media, it is a common challenge for poorly water-soluble compounds to precipitate or degrade over time, especially at physiological temperatures (37°C). The stability can be influenced by the media composition, serum presence, pH, and temperature. It is highly recommended to perform a stability assessment of this compound in your specific experimental medium and conditions.
Q4: How does this compound inhibit Bruton's Tyrosine Kinase (BTK)?
A4: this compound is a reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It forms a covalent bond with a specific cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to potent and durable inhibition of its kinase activity.[3] This reversible nature is designed to offer a balance between sustained target engagement and improved safety by allowing the compound to dissociate from the target over time.
Troubleshooting Guide
This section addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock solution into aqueous media. | - Low aqueous solubility of this compound.- Final DMSO concentration is too low to maintain solubility.- The concentration of this compound in the final solution is above its solubility limit in that medium. | 1. Decrease the final concentration: Lower the working concentration of this compound.2. Increase the final DMSO concentration: If your experimental system can tolerate it, a slightly higher final DMSO concentration (typically up to 0.5%) may help maintain solubility. Always include a vehicle control with the same DMSO concentration.3. Use a gentle warming and mixing step: Briefly warm the aqueous medium to 37°C before slowly adding the this compound stock solution with gentle vortexing.4. Consider using a different formulation approach: For in vivo studies, specialized formulations with solubility-enhancing excipients may be necessary. |
| Inconsistent or lower-than-expected activity in long-term cell culture experiments. | - Degradation of this compound in the culture medium over time.- Adsorption of the compound to plasticware. | 1. Perform a stability study: Assess the stability of this compound in your specific cell culture medium over the duration of your experiment (see Experimental Protocols section).2. Replenish the compound: If stability is an issue, change the medium and add freshly diluted this compound at regular intervals.3. Use low-protein-binding plasticware: This can help minimize the loss of the compound due to adsorption.4. Prepare fresh dilutions: Always prepare fresh working dilutions from a frozen stock aliquot for each experiment. |
| Variability in results between experiments. | - Inconsistent preparation of stock or working solutions.- Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles. | 1. Standardize solution preparation: Ensure accurate and consistent pipetting and dilution techniques.2. Aliquot stock solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.3. Use fresh DMSO: Ensure the DMSO used for preparing stock solutions is anhydrous, as moisture can affect the solubility and stability of the compound.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phase (to be optimized)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare working solutions by diluting the stock solution into your cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is consistent and low (e.g., ≤ 0.1%).
-
Incubation: Aliquot the this compound-spiked medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At each time point, remove an aliquot and immediately store it at -80°C to stop further degradation. The T=0 sample should be processed immediately after preparation.
-
Sample Analysis:
-
Thaw the samples and prepare them for HPLC analysis. This may involve protein precipitation (e.g., with acetonitrile) and centrifugation.
-
Analyze the samples by HPLC-UV to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to understand the degradation pathways of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Stress Conditions (as per ICH guidelines):
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose this compound solution to UV light.
Procedure:
-
Prepare solutions of this compound in an appropriate solvent.
-
Expose the solutions to the different stress conditions described above.
-
At various time points, take samples and neutralize them if necessary.
-
Analyze the samples using a suitable analytical method (e.g., HPLC or LC-MS) to separate the parent drug from any degradation products.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Simplified signaling pathway of BTK inhibition by this compound.
References
Technical Support Center: Controlling for PRN-1008's Effects on Non-Immune Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the effects of PRN-1008 (rilzabrutinib) on non-immune cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also known as rilzabrutinib, is an oral, reversible, covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a crucial signaling protein in the B-cell receptor (BCR) pathway and is also involved in the signaling of other hematopoietic cells like basophils, mast cells, macrophages, and neutrophils.[3]
Q2: How selective is this compound for its primary target, BTK?
A2: this compound is a highly selective inhibitor of BTK. In a screening panel of 251 kinases, at a concentration of 1 µM, rilzabrutinib demonstrated greater than 90% inhibition of only six kinases: BTK, RLK (TXK), TEC, BMX, BLK, and ERBB4.[4] This high degree of selectivity is intended to minimize off-target effects.[3]
Q3: Can this compound affect non-immune cells?
A3: While this compound is designed to be highly selective for BTK, which is predominantly expressed in immune cells, it is crucial to experimentally verify its effects on any non-immune cell type used in your research. Preclinical data has shown a lack of cytotoxicity in the HCT-116 epithelial cell line.[5] However, off-target effects, though minimal, could potentially influence cellular pathways in non-immune cells, especially at higher concentrations.
Q4: What are the potential off-target kinases of this compound that might be relevant in non-immune cells?
A4: The primary known off-target kinases with over 90% inhibition at 1 µM are RLK, TEC, BMX, BLK, and ERBB4.[4] Of these, ERBB4 (Her4), a member of the epidermal growth factor receptor family, is known to be expressed in various non-immune tissues, including the heart, brain, and epithelial cells, and plays a role in cell proliferation and differentiation. Therefore, when working with non-immune cells expressing ERBB4, it is particularly important to control for potential off-target effects.
Q5: What are the first steps I should take to control for this compound's effects on my non-immune cell line?
A5: The initial steps should involve establishing a dose-response curve for your specific non-immune cell line to determine the concentration range for your experiments. It is also recommended to perform basic cellular health assays, such as proliferation and viability assays, to identify any potential cytotoxic or anti-proliferative effects at the concentrations you plan to use.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Non-Immune Cells Treated with this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging its intended target (if expressed) and potentially off-target kinases in your cells.[6][7] 2. Kinome Profiling: If the phenotype is significant and unexplained, consider a broader kinome scan to identify novel off-target interactions in your specific cell type. 3. Use a Structurally Unrelated BTK Inhibitor: Compare the phenotype with another BTK inhibitor with a different chemical scaffold. | 1. A thermal shift will confirm target engagement. Lack of a shift for a suspected off-target suggests it is not the cause. 2. Identification of novel kinases inhibited by this compound in your cellular context. 3. If the phenotype is not replicated, it suggests an off-target effect specific to this compound's chemical structure. |
| BTK-independent signaling | Some non-immune cells may express low levels of BTK or Tec family kinases. | Western Blot Analysis: Probe for the expression of BTK and other Tec family kinases (TEC, BMX) in your cell line. Analyze the phosphorylation of downstream signaling molecules to see if they are affected by this compound. |
| Compound Cytotoxicity | The observed phenotype may be a result of general cellular stress or toxicity. | Cell Viability and Apoptosis Assays: Perform assays such as MTT, CellTiter-Glo, or Annexin V/PI staining to assess cell viability and apoptosis across a range of this compound concentrations. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Stability | This compound solution may have degraded. | Prepare fresh stock solutions of this compound in DMSO for each experiment. Store stock solutions at -80°C and minimize freeze-thaw cycles. |
| Cell Culture Conditions | Variations in cell density, passage number, or media composition. | Standardize all cell culture parameters. Use cells within a defined passage number range for all experiments. |
| Vehicle Control Issues | High concentrations of DMSO can have biological effects. | Ensure the final DMSO concentration is consistent across all experimental conditions and is at a non-toxic level (typically ≤ 0.1%). |
Data Presentation: Kinase Selectivity of Rilzabrutinib
The following table summarizes the inhibitory activity of rilzabrutinib against a panel of 251 kinases.
| Kinase | % Inhibition at 1 µM Rilzabrutinib | Enzymatic IC50 (nM) |
| BTK | >90% | 1.3 |
| RLK (TXK) | >90% | Not Reported |
| TEC | >90% | 0.8 |
| BMX | >90% | Not Reported |
| BLK | >90% | Not Reported |
| ERBB4 | >90% | Not Reported |
| Other 245 kinases | <90% | Not Applicable |
Data sourced from preclinical studies.[4][8]
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Non-Immune Cell Proliferation (MTT Assay)
This protocol describes how to evaluate the impact of this compound on the proliferation of non-immune cell lines, such as fibroblasts or endothelial cells.
Materials:
-
Non-immune cell line of interest (e.g., human dermal fibroblasts, HUVECs)
-
Complete cell culture medium
-
This compound (rilzabrutinib)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Key Signaling Pathways in Non-Immune Cells
This protocol is for investigating the effect of this compound on specific signaling pathways in non-immune cells, such as the ERBB4 pathway in epithelial cells.
Materials:
-
Non-immune cell line (e.g., MCF-7, which expresses ERBB4)
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERBB4, anti-ERBB4, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or DMSO for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect the signal using an ECL substrate and an imaging system.[5][9][10]
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effects on non-immune cells.
Caption: Potential off-target effect of this compound on the ERBB4 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Best practices for handling and storing Rilzabrutinib powder
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and experimental use of Rilzabrutinib powder.
Frequently Asked Questions (FAQs)
1. What is Rilzabrutinib?
Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the signaling pathways of B-cells and other immune cells.[3] By inhibiting BTK, Rilzabrutinib can modulate immune responses, making it a subject of investigation for various immune-mediated diseases.[3][4]
2. What are the primary recommended safety precautions when handling Rilzabrutinib powder?
When handling Rilzabrutinib powder, it is crucial to avoid inhalation, as well as contact with skin and eyes.[5][6] Always work in a well-ventilated area, preferably within a chemical fume hood, and use appropriate personal protective equipment (PPE).[5][6]
3. What Personal Protective Equipment (PPE) should be worn when working with Rilzabrutinib?
Recommended PPE includes safety goggles with side shields, chemical-resistant gloves, and a lab coat.[5] For procedures that may generate dust, a suitable respirator should be used.[5]
4. What are the recommended storage conditions for Rilzabrutinib powder and its solutions?
Proper storage is critical to maintain the stability and efficacy of Rilzabrutinib.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Stock Solution (-80°C) | -80°C | Up to 2 years |
| Stock Solution (-20°C) | -20°C | Up to 1 year |
Data compiled from multiple sources.
5. How should Rilzabrutinib waste be disposed of?
Rilzabrutinib waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Avoid releasing it into the environment.
Experimental Protocols
Rilzabrutinib Solubility
Rilzabrutinib exhibits differential solubility in various solvents. It is important to select the appropriate solvent for your specific experimental needs.
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
| Ethanol | ≥ 100 mg/mL |
| Water | Insoluble |
| Water (Hemi-sulfate salt form) | > 100 mg/mL |
Data compiled from multiple sources.
Preparation of Rilzabrutinib Stock Solution (10 mM in DMSO)
Materials:
-
Rilzabrutinib powder (Molecular Weight: 665.76 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 6.66 mg of Rilzabrutinib powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Rilzabrutinib powder.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).
Mechanism of Action: Signaling Pathways
Rilzabrutinib primarily exerts its effects by inhibiting Bruton's tyrosine kinase (BTK), a key component in two major signaling pathways in immune cells.
B-Cell Receptor (BCR) Signaling Pathway
In B-cells, Rilzabrutinib inhibits the BCR signaling pathway, which is crucial for B-cell activation, proliferation, and the production of autoantibodies. By blocking BTK, Rilzabrutinib disrupts this cascade.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Frontiers | Effects of the Btk-Inhibitors Remibrutinib (LOU064) and Rilzabrutinib (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time [frontiersin.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. researchgate.net [researchgate.net]
- 5. cllsociety.org [cllsociety.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Rilzabrutinib vs. Ibrutinib: A Preclinical Comparative Guide
In the landscape of Bruton's tyrosine kinase (BTK) inhibitors, Rilzabrutinib and Ibrutinib represent two distinct approaches to targeting this critical enzyme in B-cell and myeloid cell signaling. While both drugs are potent BTK inhibitors, their differing mechanisms of action and selectivity profiles lead to important preclinical distinctions. This guide provides a detailed comparison of Rilzabrutinib and Ibrutinib, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Binding Modes
Ibrutinib, a first-in-class BTK inhibitor, functions as an irreversible covalent inhibitor . It forms a permanent bond with a cysteine residue (C481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][2][3] This irreversible binding is highly effective in blocking the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1][2][3]
In contrast, Rilzabrutinib is an oral, reversible covalent BTK inhibitor .[4][5][6] It also forms a covalent bond with the same cysteine residue (C481) but is designed to allow for dissociation.[4] This unique "reversible covalency" is intended to provide durable target engagement while potentially mitigating some of the off-target effects associated with irreversible inhibitors.[4][5] Rilzabrutinib has been specifically designed for the treatment of immune-mediated diseases.[4][6]
Comparative Data Summary
The following tables summarize key quantitative data from preclinical studies comparing Rilzabrutinib and Ibrutinib.
Table 1: In Vitro Potency Against BTK
| Compound | Assay Type | IC50 (nM) | ATP Concentration (µM) | Source |
| Rilzabrutinib | Enzymatic | 1.3 ± 0.5 | 16 | [4] |
| 3.1 ± 0.7 | 160 | [4] | ||
| 9.8 ± 0.7 | 800 | [4] | ||
| Ibrutinib | Enzymatic | 0.5 | Not Specified | [7] |
Table 2: Kinase Selectivity Profile
| Compound | Target Kinase | IC50 (nM) | Fold Selectivity (vs. BTK) | Source |
| Rilzabrutinib | BTK | 1.3 | 1 | [4] |
| TEC | 0.8 | ~1.6 | [8] | |
| EGFR | No activity | N/A | [4] | |
| Ibrutinib | BTK | 0.5 | 1 | [7] |
| TEC | 3.2 - 78 | 6.4 - 156 | [7] | |
| EGFR | ~5 | ~10 | [9] | |
| ITK | ~1.65 | ~3.3 | [9] | |
| BLK | ~0.05 | ~0.1 | [9] | |
| JAK3 | ~10.5 | ~21 | [9] |
Table 3: Effect on Platelet Aggregation
| Compound | Agonist | Concentration (µM) | Effect on Platelet Aggregation | Source |
| Rilzabrutinib | Collagen | 1 | No significant interference | [4][10] |
| Various | 0.3, 1 | No interference | [4][10] | |
| Ibrutinib | Collagen | 1 | Significant inhibition | [10] |
Table 4: BTK Occupancy and Reversibility
| Compound | Assay System | Time Point | BTK Occupancy (%) | Reversibility (%) | Source |
| Rilzabrutinib | Cellular (Washout) | 18 h | 72% | >100% | [4] |
| PBMCs (Washout) | 18 h | 79% ± 2% | [4] | ||
| Ibrutinib | PBMCs (Washout) | 18 h | 98% ± 5% | 2% | [4] |
Experimental Protocols
BTK Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of Rilzabrutinib against BTK was determined using a LanthaScreen kinase binding assay. The experiments were conducted in an assay buffer composed of 50 mM HEPES (pH 7.5), 10 mM MgCl2, and 0.01% Triton X-100. The IC50 values were measured at varying concentrations of ATP (16, 160, and 800 μM) to assess the ATP-competitive nature of the inhibitor.[4]
Cellular BTK Occupancy Assay
To determine the durability of BTK inhibition, washout experiments were performed. Cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) were treated with the respective compounds. After a period of incubation, the compounds were washed out, and the level of BTK occupancy was measured at subsequent time points (e.g., 18 hours).[4]
Platelet Aggregation Assay
The effect of Rilzabrutinib and Ibrutinib on platelet function was assessed using platelet aggregation assays. Blood samples from healthy volunteers and patients were treated with clinically relevant concentrations of the inhibitors (0.3 and 1 μM). Platelet aggregation was then induced using a panel of agonists, including collagen, and the percentage of maximum platelet aggregation was measured and compared to untreated samples.[4][10]
Visualizing the Mechanisms
BTK Signaling Pathway Inhibition
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and how both Rilzabrutinib and Ibrutinib interrupt this cascade.
Caption: Inhibition of the BTK signaling pathway by Rilzabrutinib and Ibrutinib.
Comparative Binding Mechanisms
This diagram visually contrasts the reversible covalent binding of Rilzabrutinib with the irreversible covalent binding of Ibrutinib to the BTK enzyme.
Caption: Comparison of Rilzabrutinib's reversible and Ibrutinib's irreversible binding to BTK.
Preclinical Efficacy and Safety Profile
Rilzabrutinib has demonstrated efficacy in various preclinical models of immune-mediated diseases, including arthritis and immune thrombocytopenia.[4][6] It effectively inhibits the activation and inflammatory functions of B-cells and other innate immune cells like macrophages, basophils, mast cells, and neutrophils, without inducing cell death.[4][6] A key differentiating feature is its lack of interference with normal platelet aggregation, a concern associated with Ibrutinib due to its off-target effects.[4][10] Ibrutinib's inhibition of other kinases, such as TEC, is thought to contribute to an increased bleeding risk.[7] Rilzabrutinib's higher selectivity is designed to minimize such off-target effects.[11]
Conclusion
The preclinical data reveal a nuanced picture of Rilzabrutinib and Ibrutinib. Ibrutinib's irreversible inhibition provides potent and sustained blockade of the BTK pathway, which has proven highly effective in B-cell malignancies. Rilzabrutinib, with its reversible covalent mechanism and higher selectivity, offers a potentially safer profile, particularly concerning platelet function. This makes it a promising candidate for the treatment of chronic immune-mediated diseases where long-term safety is a critical consideration. The choice between these two inhibitors in a clinical or research setting will likely depend on the specific therapeutic indication and the desired balance between efficacy and potential off-target effects.
References
- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
- 2. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 4. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 8. Frontiers | Effects of the Btk-Inhibitors Remibrutinib (LOU064) and Rilzabrutinib (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time [frontiersin.org]
- 9. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating rilzabrutinib in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potential role of rilzabrutinib in the treatment of ITP | VJHemOnc [vjhemonc.com]
PRN-1008 (Rilzabrutinib): A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PRN-1008's Kinase Selectivity Profile Against Other Bruton's Tyrosine Kinase (BTK) Inhibitors.
This compound, also known as rilzabrutinib, is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated high selectivity and potency.[1][2] This guide provides a comparative analysis of this compound's performance within a kinase panel, offering a direct comparison with other prominent BTK inhibitors and detailing the experimental methodologies used to ascertain these profiles.
Kinase Selectivity Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, with off-target effects often contributing to adverse events. This compound has been profiled against a broad panel of kinases to assess its specificity. The following table summarizes the inhibitory activity (IC50) of this compound and other BTK inhibitors against BTK and a selection of off-target kinases. Lower IC50 values indicate higher potency.
| Kinase | This compound (Rilzabrutinib) IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | 1.3 [2] | ~0.5 | ~5 | ~0.2 |
| TEC | 0.8[3] | 78[4] | >1000 | ~2[4] |
| EGFR | >5000 | ~10 | >1000 | ~10 |
| ITK | - | ~10 | >1000 | - |
| BLK | 6.3[3] | - | - | - |
| BMX | 1.0[3] | - | - | - |
| RLK | 1.2[3] | - | - | - |
Note: IC50 values are compiled from various sources and may have been determined under different assay conditions. Direct head-to-head comparative studies are limited. The selectivity of acalabrutinib and zanubrutinib is generally considered higher than that of ibrutinib, with fewer off-target effects.[5][6]
Preclinical studies have shown that at a concentration of 1 µM, rilzabrutinib demonstrated greater than 90% inhibition of only six out of 251 kinases screened.[3] The most potently inhibited off-target kinases were found to be those with a homologous cysteine residue to that in BTK, namely RLK, TEC, BMX, and BLK.[3]
Experimental Protocols: Assessing Kinase Inhibitor Selectivity
The following provides a detailed methodology for a typical in vitro kinase selectivity assay, such as a KINOMEscan™ or similar profiling service.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified protein kinases.
Materials:
-
Test compound (this compound)
-
A panel of purified, recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³³P]ATP) or non-radiolabeled
-
Assay buffer (typically containing HEPES, MgCl₂, MnCl₂, DTT, and BSA)
-
Multi-well assay plates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay reagents)
-
Plate reader capable of detecting the appropriate signal (e.g., radioactivity, luminescence, fluorescence)
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared, typically in 100% DMSO. A dilution series is then created to achieve a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: The kinase, substrate, and assay buffer are combined in the wells of the assay plate.
-
Inhibitor Addition: The test compound at various concentrations is added to the wells containing the kinase reaction mixture. A control with no inhibitor (vehicle control) is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The assay plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA, which chelates the divalent cations (Mg²⁺, Mn²⁺) required for kinase activity.
-
Signal Detection: The extent of substrate phosphorylation is measured. The method of detection depends on the assay format:
-
Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): The amount of ADP produced during the kinase reaction is measured. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal that is proportional to kinase activity.
-
Fluorescence-Based Assay: This can involve the use of phosphospecific antibodies labeled with fluorescent dyes.
-
-
Data Analysis: The raw data (e.g., counts per minute, relative light units) are converted to percent inhibition relative to the vehicle control. The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the process of its evaluation, the following diagrams are provided.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B-cell receptor - Wikipedia [en.wikipedia.org]
- 5. Efficacy of zanubrutinib versus acalabrutinib for relapsed or refractory chronic lymphocytic leukemia (R/R CLL): a matching-adjusted indirect comparison (MAIC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Rilzabrutinib and Acalabrutinib: A Guide for Researchers
In the landscape of targeted therapies, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of B-cell malignancies and autoimmune diseases. This guide provides a detailed in vitro comparison of two next-generation BTK inhibitors, rilzabrutinib and acalabrutinib, to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
Executive Summary:
Rilzabrutinib is an oral, reversible-covalent BTK inhibitor, a characteristic that may offer a distinct safety and efficacy profile compared to the irreversible covalent mechanism of acalabrutinib.[1] Acalabrutinib is a highly selective second-generation BTK inhibitor that demonstrates minimal off-target activity.[2][3] This guide synthesizes available in vitro data to compare their biochemical potency, kinase selectivity, and cellular activity. While direct head-to-head clinical trials are ongoing, this in vitro analysis provides a foundational understanding of their distinct pharmacological profiles.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the available quantitative in vitro data for rilzabrutinib and acalabrutinib, focusing on their inhibitory potency against BTK and a panel of other kinases, as well as their activity in cellular assays.
Table 1: Biochemical Potency (IC50, nM)
| Target Kinase | Rilzabrutinib (nM) | Acalabrutinib (nM) | Kinase Family |
| BTK | 1.3 ± 0.5 [1] | 3 [4] | TEC Family |
| RLK | <10[1] | >1000 | TEC Family |
| TEC | <10[1] | 19 | TEC Family |
| BMX | <10[1] | 31 | TEC Family |
| BLK | <10[1] | 5.3 | SRC Family |
| ERBB4 | >90% inhibition at 1µM[1] | >10000 | Receptor Tyrosine Kinase |
| ITK | - | >1000 | TEC Family |
| TXK | - | 3.4 | TEC Family |
| EGFR | No activity[1] | >10000 | Receptor Tyrosine Kinase |
| JAK3 | - | >10000 | Janus Kinase |
Data for rilzabrutinib off-target kinases are presented as having an IC50 of <10 nM as specific values were not available in the cited source.[1] Acalabrutinib data is sourced from a comparative study with spebrutinib.
Table 2: Cellular Activity (IC50, nM)
| Cellular Assay | Rilzabrutinib (nM) | Acalabrutinib (nM) |
| B-cell Activation (anti-IgM induced CD69 expression) | - | 8 (EC50)[4] |
| FcγR-mediated monocyte stimulation (TNF-α production) | 56 ± 45[1] | - |
| T-cell dependent IgG production | 20 ± 20[1] | - |
| T-cell dependent IgM production | 800 ± 100 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below to provide a framework for reproducible in vitro evaluation of BTK inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Methodology: A common method is the ADP-Glo™ Kinase Assay.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Dilute the purified recombinant BTK enzyme and the appropriate peptide substrate in the kinase buffer.
-
Prepare a solution of ATP in the kinase buffer.
-
Serially dilute the test compounds (rilzabrutinib or acalabrutinib) in DMSO and then in the kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted test compound.
-
Add the diluted kinase enzyme to the wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature (e.g., 40 minutes).
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature (e.g., 30 minutes).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular B-cell Activation Assay
Objective: To assess the ability of a compound to inhibit B-cell activation in a cellular context.
Methodology:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, use a purified B-cell population or a relevant B-cell line.
-
-
Compound Treatment:
-
Pre-incubate the cells with serial dilutions of the test compound or DMSO vehicle control for a specified time (e.g., 1-2 hours).
-
-
B-cell Stimulation:
-
Stimulate the B-cells with an activating agent, such as anti-IgM antibody, to cross-link the B-cell receptor (BCR).
-
Incubate for a period sufficient to induce activation markers (e.g., 18-24 hours).
-
-
Flow Cytometry Analysis:
-
Stain the cells with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and an activation marker (e.g., CD69).
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the B-cell population and quantify the percentage of cells expressing the activation marker.
-
Calculate the IC50 value by plotting the percentage of inhibition of activation marker expression against the compound concentration.
-
Mandatory Visualization
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the points of inhibition by rilzabrutinib and acalabrutinib.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and BTK inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This diagram outlines the typical workflow for determining the IC50 of a BTK inhibitor in a biochemical assay.
Caption: Workflow for a biochemical kinase inhibition assay.
References
- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
PRN-1008 (Rilzabrutinib/Tolebrutinib): A Comparative Analysis of Efficacy in Preclinical Animal Models Against Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitor PRN-1008 (also known as rilzabrutinib and tolebrutinib) with standard-of-care treatments in relevant animal models of autoimmune diseases. The data presented is based on available preclinical studies to inform research and drug development professionals.
Executive Summary
This compound is a reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a key signaling protein in B cells and other immune cells. By blocking BTK, this compound aims to modulate the immune response in autoimmune diseases. Preclinical studies have demonstrated the efficacy of this compound in animal models of rheumatoid arthritis, immune thrombocytopenia, and multiple sclerosis. While direct head-to-head comparative studies with standard-of-care treatments in these models are limited in the published literature, this guide synthesizes the available data to provide a comparative perspective.
Mechanism of Action: BTK Signaling Pathway
This compound inhibits the phosphorylation of BTK, a critical step in the B-cell receptor (BCR) signaling pathway. This inhibition prevents the downstream activation of transcription factors that lead to B-cell proliferation, differentiation, and autoantibody production. The diagram below illustrates the central role of BTK in this pathway.
Efficacy in Collagen-Induced Arthritis (CIA)
The CIA model in rats is a widely used preclinical model for rheumatoid arthritis. Studies have evaluated the efficacy of this compound (rilzabrutinib) in this model, demonstrating a dose-dependent reduction in disease severity.
Experimental Workflow: Collagen-Induced Arthritis Model
The following diagram outlines a typical experimental workflow for evaluating a therapeutic agent in the rat CIA model.
Quantitative Data: this compound vs. Vehicle in Rat CIA Model
The following table summarizes the efficacy of rilzabrutinib in a rat model of collagen-induced arthritis, as reported by Singleton et al. (2021). It is important to note that this study did not include a direct standard-of-care comparator arm.
| Treatment Group | Dose | Mean Arthritis Score (Day 17) | % Inhibition of Arthritis Score |
| Vehicle Control | - | ~4.5 | 0% |
| Rilzabrutinib | 3 mg/kg, BID | ~2.5 | ~44% |
| Rilzabrutinib | 10 mg/kg, BID | ~1.5 | ~67% |
| Rilzabrutinib | 30 mg/kg, BID | ~0.5 | ~89% |
Data is estimated from graphical representations in the source publication and is for illustrative purposes.
Standard of Care Comparison (Indirect): Methotrexate is a standard of care for rheumatoid arthritis. In separate preclinical studies using the rat CIA model, methotrexate has been shown to significantly reduce arthritis scores. However, a direct comparison of the magnitude of effect with rilzabrutinib is not possible due to differences in experimental design, scoring systems, and dosing regimens across studies.
Experimental Protocol: Collagen-Induced Arthritis (Singleton et al., 2021, adapted)
-
Animal Model: Female Lewis rats.
-
Induction of Arthritis: Rats were immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster injection was given 7 days later.
-
Treatment: Oral administration of rilzabrutinib or vehicle control, twice daily (BID), was initiated upon the onset of clinical signs of arthritis and continued for a specified period.
-
Efficacy Endpoints:
-
Clinical Arthritis Score: Joints were scored daily for signs of inflammation (erythema and swelling) on a scale of 0-4.
-
Histopathology: At the end of the study, joints were collected for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Efficacy in Immune Thrombocytopenia (ITP)
ITP is an autoimmune disorder characterized by the destruction of platelets. The efficacy of this compound (rilzabrutinib) has been evaluated in a mouse model of ITP.
Quantitative Data: this compound vs. Vehicle in Mouse ITP Model
The table below presents data on the effect of rilzabrutinib on platelet count in a mouse model of ITP from Singleton et al. (2021). This study used a vehicle control and did not include a standard-of-care arm.
| Treatment Group | Dose | Platelet Count (% of Baseline) at 24h |
| Vehicle Control | - | ~20% |
| Rilzabrutinib | 10 mg/kg | ~60% |
| Rilzabrutinib | 30 mg/kg | ~80% |
Data is estimated from graphical representations in the source publication and is for illustrative purposes.
Experimental Protocol: Passive Immune Thrombocytopenia (Singleton et al., 2021, adapted)
-
Animal Model: Male C57BL/6 mice.
-
Induction of ITP: Mice were administered an anti-platelet antibody (anti-CD41) intravenously to induce rapid platelet depletion.
-
Treatment: Rilzabrutinib or vehicle was administered orally prior to the induction of ITP.
-
Efficacy Endpoint: Platelet counts were measured at various time points (e.g., 2, 8, and 24 hours) after antibody administration to determine the extent of platelet recovery.
Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis. Studies have investigated the potential of BTK inhibitors, including tolebrutinib (a this compound compound), in this model.
Comparative Efficacy: BTK Inhibition vs. Fingolimod in a Progressive EAE Model
A study in a secondary progressive EAE model in Biozzi mice demonstrated that a BTK inhibitor was effective in reducing disease severity, whereas fingolimod (a standard-of-care treatment for relapsing MS) was not effective in this progressive stage of the disease. This suggests that BTK inhibition may have a distinct mechanism of action that is beneficial in progressive forms of the disease. While this provides a strong qualitative comparison, direct quantitative data from a head-to-head study is not available.
Another study using a tolebrutinib-like BTK inhibitor in a murine EAE model showed a significant reduction in the clinical score compared to a vehicle control, with significant differences observed after two days of treatment.
Experimental Protocol: Experimental Autoimmune Encephalomyelitis (Adapted from various sources)
-
Animal Model: C57BL/6 or Biozzi mice.
-
Induction of EAE: Mice are immunized with a myelin-derived peptide (e.g., MOG35-55) or spinal cord homogenate in complete Freund's adjuvant, followed by injections of pertussis toxin.
-
Treatment: Oral administration of the BTK inhibitor, a standard-of-care drug (e.g., fingolimod), or vehicle is initiated either prophylactically or therapeutically.
-
Efficacy Endpoints:
-
Clinical Score: Mice are scored daily for clinical signs of disease (e.g., tail limpness, limb paralysis) on a scale of 0-5.
-
Histopathology: Spinal cords are examined for inflammation and demyelination.
-
Biomarkers: Levels of neurofilament light chain (a marker of neuroaxonal damage) in the plasma or cerebrospinal fluid can be measured.
-
Conclusion
This compound (rilzabrutinib/tolebrutinib) has demonstrated significant efficacy in various preclinical models of autoimmune diseases, including collagen-induced arthritis, immune thrombocytopenia, and experimental autoimmune encephalomyelitis, when compared to vehicle controls. While direct, quantitative, head-to-head comparative data with standard-of-care treatments in these animal models is limited in the published literature, the available evidence suggests that this compound holds promise as a therapeutic agent. In a model of progressive EAE, BTK inhibition showed efficacy where a standard-of-care treatment did not, suggesting a potentially different and beneficial mechanism of action. Further preclinical studies with direct comparator arms would be valuable to more definitively position the efficacy of this compound relative to existing therapies.
Rilzabrutinib Demonstrates Efficacy Against Ibrutinib Resistance Mutations in Preclinical Studies
For Immediate Release
[City, State] – December 13, 2025 – New comparative analyses of preclinical data indicate that rilzabrutinib, a novel Bruton's tyrosine kinase (BTK) inhibitor, effectively overcomes the most common resistance mutation associated with the first-generation BTK inhibitor, ibrutinib. This finding holds significant promise for patients with B-cell malignancies who have developed resistance to ibrutinib therapy.
Ibrutinib, a potent covalent inhibitor of BTK, has revolutionized the treatment of various B-cell cancers. However, its long-term efficacy can be compromised by the emergence of resistance, most frequently through a cysteine-to-serine mutation at position 481 (C481S) in the BTK enzyme. This mutation prevents the irreversible binding of ibrutinib, rendering it less effective.
Rilzabrutinib, a reversible covalent and non-covalent inhibitor of BTK, employs a different binding mechanism that does not depend on the C481 residue. This allows it to maintain high-affinity binding and potent inhibition of the BTK enzyme, even in the presence of the C481S mutation.
Quantitative Comparison of Inhibitory Activity
Experimental data from in vitro kinase assays demonstrate a stark contrast in the inhibitory activity of ibrutinib and rilzabrutinib against wild-type BTK and the C481S mutant.
| Compound | Target | IC50 (nM) | Fold Change vs. Wild-Type |
| Ibrutinib | Wild-Type BTK | ~0.5-5 | - |
| Ibrutinib | BTK C481S Mutant | >1000 | >200-2000 |
| Rilzabrutinib | Wild-Type BTK | ~1-10 | - |
| Rilzabrutinib | BTK C481S Mutant | ~1.2 | ~1 |
IC50 (half-maximal inhibitory concentration) values are approximate and compiled from multiple sources. A lower IC50 value indicates greater potency.
As the data illustrates, while ibrutinib's potency against the C481S mutant is dramatically reduced, rilzabrutinib maintains a potent inhibitory effect, with its IC50 remaining in the low nanomolar range.[1][2][3]
Mechanism of Action and Overcoming Resistance
The differential impact of the C481S mutation on these two inhibitors stems from their distinct binding modes to the BTK enzyme.
Ibrutinib forms an irreversible covalent bond with the cysteine residue at position 481 in the ATP-binding pocket of BTK. The C481S mutation replaces this cysteine with a serine, which is unable to form this covalent bond, thus leading to a significant loss of inhibitory activity.
In contrast, rilzabrutinib's interaction with BTK is primarily driven by non-covalent interactions, such as hydrogen bonds and van der Waals forces, within the ATP-binding pocket.[1] This mode of binding is not reliant on the C481 residue, allowing rilzabrutinib to effectively inhibit both wild-type and C481S-mutated BTK.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for evaluating BTK inhibitors.
Caption: B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK and the points of inhibition by ibrutinib and rilzabrutinib.
Caption: A generalized workflow for an in vitro biochemical assay to determine the IC50 of BTK inhibitors.
Detailed Experimental Protocols
In Vitro BTK Kinase Inhibition Assay (Luminescence-based)
This protocol is a synthesized representation based on commonly used methodologies for determining the in vitro inhibitory activity of compounds against BTK.
1. Materials:
- Recombinant human BTK enzyme (wild-type and C481S mutant)
- Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[4]
- ATP solution
- Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
- Test compounds (ibrutinib, rilzabrutinib) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
- White, opaque 384-well assay plates
- Luminometer
2. Procedure:
- Prepare Reagent Master Mix: For each kinase (wild-type and C481S), prepare a master mix containing the kinase buffer, recombinant BTK enzyme, and substrate.
- Serial Dilution of Inhibitors: Prepare a serial dilution series of ibrutinib and rilzabrutinib in kinase buffer with a constant percentage of DMSO.
- Assay Plate Setup:
- Add a small volume (e.g., 1 µL) of each inhibitor dilution to the appropriate wells of the 384-well plate.[4]
- Include positive controls (no inhibitor, 100% enzyme activity) and negative controls (no enzyme).
- Enzyme Addition: Add the Reagent Master Mix to all wells except the negative controls.
- Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.
- Initiate Kinase Reaction: Add ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for BTK.
- Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Stop Reaction and Detect ADP:
- Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).[4]
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).[4]
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based BTK Autophosphorylation Assay (Western Blot)
This protocol provides a general framework for assessing the inhibition of BTK autophosphorylation in a cellular context.
1. Materials:
- B-cell lymphoma cell line (e.g., Ramos)
- Cell culture medium and supplements
- Test compounds (ibrutinib, rilzabrutinib)
- Stimulating agent (e.g., anti-IgM antibody)
- Lysis buffer containing protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels, running and transfer buffers
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system
2. Procedure:
- Cell Culture and Treatment:
- Culture B-cell lymphoma cells to the desired density.
- Pre-treat cells with various concentrations of ibrutinib, rilzabrutinib, or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
- Cell Stimulation:
- Stimulate the cells with anti-IgM for a short period (e.g., 5-10 minutes) to induce BTK autophosphorylation. Include an unstimulated control.
- Cell Lysis:
- Pellet the cells by centrifugation and wash with ice-cold PBS.
- Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation to remove cellular debris.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
- Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
- Separate the proteins by gel electrophoresis and transfer them to a membrane.
- Immunoblotting:
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
- Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing:
- Strip the membrane and re-probe with the anti-total-BTK antibody to ensure equal protein loading.
- Data Analysis:
- Quantify the band intensities for phospho-BTK and total-BTK.
- Normalize the phospho-BTK signal to the total-BTK signal for each sample.
- Compare the levels of BTK phosphorylation in inhibitor-treated cells to the stimulated control to determine the extent of inhibition.
Future Directions and Potential for Rilzabrutinib Resistance
While rilzabrutinib effectively circumvents the C481S resistance mechanism, the potential for other resistance mutations to emerge remains an area of ongoing research. Studies of other non-covalent BTK inhibitors have identified acquired mutations in the BTK kinase domain outside of the C481 position. Furthermore, mutations in downstream signaling molecules, such as phospholipase C gamma 2 (PLCγ2), can also confer resistance to BTK inhibitors. Further investigation is needed to fully characterize the efficacy of rilzabrutinib against these alternative resistance mechanisms and to identify potential mutations that may lead to resistance to this new class of BTK inhibitors.
References
- 1. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
A Comparative Analysis of the Covalent Binding Mechanisms of BTK Inhibitors
A guide for researchers and drug development professionals on the intricacies of covalent inhibition of Bruton's tyrosine kinase, featuring first and second-generation inhibitors.
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2] Covalent inhibitors of BTK have revolutionized treatment landscapes by forming a permanent, irreversible bond with the enzyme, leading to sustained inactivation.[3] This guide provides a comparative analysis of the covalent binding mechanisms of prominent BTK inhibitors, supported by quantitative data and detailed experimental methodologies.
The Core Mechanism: Covalent Bond Formation
All approved covalent BTK inhibitors, including the first-generation ibrutinib and second-generation agents acalabrutinib and zanubrutinib, share a fundamental mechanism of action. They form an irreversible covalent bond with the thiol group of a specific cysteine residue, Cysteine 481 (Cys481), located within the ATP-binding site of the BTK enzyme.[1][2][4][5][6] This targeted modification blocks the enzyme's kinase activity, thereby inhibiting downstream signaling pathways that promote B-cell proliferation and survival.[3][7]
The reaction is typically a Michael addition, where the nucleophilic thiol of Cys481 attacks an electrophilic acrylamide "warhead" on the inhibitor.[6][8] This process involves two key steps: first, a reversible, non-covalent binding of the inhibitor to the BTK active site, followed by the irreversible formation of the covalent bond.[2]
References
- 1. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Table 4, Key Characteristics of Zanubrutinib, Acalabrutinib, and Ibrutinib - Zanubrutinib (Brukinsa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Rilzabrutinib (PRN-1008) and Zanubrutinib
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway
Both rilzabrutinib and zanubrutinib are potent inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the proliferation, survival, and activation of B-cells.[1] By inhibiting BTK, both drugs effectively disrupt downstream signaling, leading to reduced B-cell malignancy growth and modulation of immune responses.[1][2]
A key distinction between the two lies in their binding mechanism. Zanubrutinib is a second-generation irreversible BTK inhibitor, forming a covalent bond with the Cys481 residue in the active site of BTK.[1][3][4] In contrast, rilzabrutinib is a reversible covalent inhibitor, also targeting the Cys481 residue but with the ability to dissociate.[2][5] This reversibility is designed to offer a favorable safety profile by minimizing off-target effects.[6]
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of rilzabrutinib and zanubrutinib in various preclinical and clinical models. It is important to note that the experimental conditions and disease models differ, precluding a direct comparison of potency.
Rilzabrutinib (this compound) In Vivo Efficacy
Rilzabrutinib has been primarily investigated in models of immune-mediated diseases.
| Disease Model | Animal Model | Key Efficacy Parameters | Results | Citation |
| Collagen-Induced Arthritis | Rat | Clinical scores and joint pathology | Dose-dependent improvement in clinical scores and joint pathology. Showed potential to reverse ongoing inflammation and damage. | [2][7] |
| Antibody-Induced Nephritis | Mouse | Kidney protection | Demonstrated protection against antibody-induced kidney damage. | [2] |
| Immune Thrombocytopenia (ITP) | Mouse | Platelet loss | Reduction in platelet loss. | [2] |
| Arthus Reaction | Rat | Inflammatory response | Blockade of the inflammatory Arthus reaction. | [2] |
| Immune Thrombocytopenia (ITP) | Human (Phase 1/2) | Platelet count | 40% of patients achieved the primary endpoint of two consecutive platelet counts ≥50x109/L. The median time to response was 11.5 days. | [8][9] |
| Immune Thrombocytopenia (ITP) | Human (Phase 3) | Durable platelet response | 23% of patients on rilzabrutinib achieved a durable platelet response compared to 0% on placebo. | [10] |
Zanubrutinib In Vivo Efficacy
Zanubrutinib has been extensively studied in various B-cell malignancy models.
| Disease Model | Patient Population | Key Efficacy Parameters | Results | Citation |
| B-Cell Malignancies | Human (Phase 1) | BTK occupancy in lymph nodes | 160 mg twice daily regimen resulted in >95% sustained BTK occupancy in lymph nodes in 89% of patients. | [11] |
| Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL) | Human (Relapsed/Refractory) | Overall Response Rate (ORR) | ORR of 96.2% in efficacy-evaluable patients. | [11] |
| Mantle Cell Lymphoma (MCL) | Human (Relapsed/Refractory) | Overall Response Rate (ORR) | ORR of 85% with a complete response rate of 77%. | [12] |
| CLL/SLL with del(17p) | Human (Treatment-Naïve) | Overall Response Rate (ORR) | ORR of 92.7%. | [13] |
| Relapsed/Refractory CLL/SLL | Human (Phase 3, Head-to-head vs. Ibrutinib) | Progression-Free Survival (PFS) | At 2 years, the PFS rate was 79.5% for zanubrutinib versus 67.3% for ibrutinib. | [14] |
Experimental Protocols
Below are representative experimental methodologies for the in vivo studies cited.
Rilzabrutinib: Collagen-Induced Arthritis Model in Rats
-
Animal Model: Lewis rats.
-
Disease Induction: Immunization with bovine type II collagen emulsified in Freund's incomplete adjuvant.
-
Drug Administration: Oral administration of rilzabrutinib or vehicle control, initiated either prophylactically or therapeutically after disease onset. Dosing regimens were typically once or twice daily.
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis was scored based on inflammation, swelling, and redness of the paws.
-
Histopathology: Joints were collected at the end of the study for histological analysis of inflammation, cartilage damage, and bone resorption.
-
Biomarkers: Measurement of inflammatory cytokines and anti-collagen antibodies in serum.
-
Zanubrutinib: Mantle Cell Lymphoma (MCL) Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[15]
-
Tumor Implantation: Subcutaneous injection of human MCL cell lines (e.g., Z-138) mixed with Matrigel into the flank of the mice.[15]
-
Drug Administration: Once tumors reached a palpable size (e.g., 0.5 to 0.7 cm in diameter), mice were randomized into treatment and control groups.[15] Zanubrutinib was administered orally, typically once daily.
-
Efficacy Assessment:
-
Tumor Volume: Tumor dimensions were measured regularly with calipers, and tumor volume was calculated using the formula: (Length x Width2)/2.[15]
-
Body Weight: Monitored as an indicator of toxicity.[15]
-
Survival: In some studies, mice were monitored for survival endpoints.
-
Pharmacodynamics: Assessment of BTK occupancy in tumor tissue or peripheral blood mononuclear cells.
-
Conclusion
Both rilzabrutinib and zanubrutinib are highly effective BTK inhibitors that have demonstrated significant in vivo efficacy in their respective therapeutic areas. Zanubrutinib has shown robust anti-tumor activity in various B-cell malignancies, with a favorable safety profile compared to the first-generation BTK inhibitor, ibrutinib.[14][16][17] Rilzabrutinib has shown promise in treating immune-mediated diseases by modulating B-cell and innate immune cell activity, with a rapid onset of action in conditions like ITP.[2][8][9] The choice between these agents in a research or clinical setting will likely depend on the specific disease indication and desired therapeutic outcome. Further head-to-head studies would be beneficial to delineate the comparative efficacy and safety of these two next-generation BTK inhibitors.
References
- 1. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 2. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive Phase 1/2 study results of rilzabrutinib in people with immune thrombocytopenia published in The New England Journal of Medicine [sanofi.com]
- 10. xtalks.com [xtalks.com]
- 11. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating the Therapeutic Potential of Zanubrutinib in the Treatment of Relapsed/Refractory Mantle Cell Lymphoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two Clinical Trials Show Zanubrutinib Achieves High Response Rates in del(17p) CLL and SLL - The ASCO Post [ascopost.com]
- 14. Zanubrutinib Superior to Ibrutinib in Patients with Relapsed or Refractory CLL/SLL | Value-Based Cancer Care [valuebasedcancer.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Zanubrutinib Found Superior to Ibrutinib for CLL and SLL - The ASCO Post [ascopost.com]
- 17. Zanubrutinib Demonstrates Superior Progression-Free Survival (PFS) Compared with Ibrutinib for Treatment of Relapsed/Refractory Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma (R/R CLL/SLL): Results from Final Analysis of ALPINE Randomized Phase 3 Study - FCS Hematology Oncology Review [fcshemoncreview.com]
Assessing the impact of PRN-1008 on platelet function compared to Ibrutinib
A detailed guide for researchers and drug development professionals on the differential impacts of two Bruton's tyrosine kinase (BTK) inhibitors on platelet activity, supported by experimental evidence.
This guide provides a comprehensive comparison of PRN-1008 (rilzabrutinib) and ibrutinib, focusing on their distinct effects on platelet function. While both are inhibitors of Bruton's tyrosine kinase (BTK), their differing mechanisms of action and selectivity profiles lead to significant variations in their impact on hemostasis, a critical consideration in clinical development and application.
Executive Summary
This compound, a reversible covalent BTK inhibitor, demonstrates a more favorable platelet safety profile compared to the irreversible BTK inhibitor, ibrutinib.[1][2] Preclinical and clinical data indicate that at clinically relevant concentrations, this compound has a minimal effect on platelet aggregation and function, a stark contrast to ibrutinib, which is associated with an increased risk of bleeding.[1][3][4] This difference is largely attributed to this compound's high selectivity for BTK and lack of significant off-target inhibition of other kinases, such as Src family kinases (SFKs), which are known to be affected by ibrutinib.[5][6][7]
Mechanism of Action and Specificity
Both this compound and ibrutinib target BTK, a crucial signaling protein in B-cell receptor and Fc receptor pathways.[1][8] In platelets, BTK is involved in the signaling cascade downstream of the glycoprotein VI (GPVI) and C-type lectin-like receptor 2 (CLEC-2) receptors, which are key for platelet activation and aggregation in response to collagen and other agonists.[5][9]
Ibrutinib , as an irreversible inhibitor, forms a covalent bond with a cysteine residue in the BTK active site.[10] However, it also exhibits off-target activity against other kinases, including Tec family kinases and SFKs, which contributes to its inhibitory effect on platelet function and the associated bleeding risk.[4][11][12]
This compound , on the other hand, is a reversible covalent inhibitor.[13][14] This allows for a more controlled and selective inhibition of BTK. Studies have shown that this compound has minimal off-target effects on SFKs, which is a key factor in its improved platelet safety profile.[5][6][7]
Comparative Data on Platelet Function
The following tables summarize the key quantitative findings from various studies comparing the effects of this compound and ibrutinib on platelet function.
| Parameter | This compound (Rilzabrutinib) | Ibrutinib | Citation(s) |
| Effect on Collagen-Induced Platelet Aggregation | Minimal to no inhibition at clinically relevant concentrations. | Dose-dependent inhibition. IC50 values reported between 0.8 µM and 4.6 µM. | [1][10][15] |
| Effect on CLEC-2-Mediated Platelet Activation | Potent inhibition. | Inhibition reported. | [5][6][7] |
| Effect on GPVI-Mediated Platelet Activation | Inhibition observed, particularly at higher concentrations. | Potent inhibition. | [4][5] |
| Effect on ADP, TRAP-6, and Thrombin-Induced Aggregation | No significant effect. | No meaningful inhibition. | [5][15] |
| Off-Target Inhibition of Src Family Kinases (SFKs) | No significant inhibition. | Inhibition observed, contributing to bleeding risk. | [5][6][7] |
| Thrombus Formation under Shear | Less impact on thrombus stability. | Forms unstable thrombi. | [4] |
| Platelet Receptor Shedding (GPIb-IX-V, αIIbβ3) | Not reported to cause shedding. | Induces shedding of key receptors. | [12] |
Table 1: Comparative Effects of this compound and Ibrutinib on Platelet Function.
| Agonist | This compound (Rilzabrutinib) IC50 | Ibrutinib IC50 | Citation(s) |
| Plaque-Induced Aggregation | 0.16 μM | Not directly compared in the same study | [16] |
| Collagen-Induced Aggregation | Not applicable (minimal inhibition) | 0.8 - 4.6 µM | [1][10][15] |
Table 2: Comparative IC50 Values for Platelet Aggregation Inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these inhibitors and the general workflow of the experimental assays used to assess platelet function.
Caption: Platelet activation signaling pathway and points of inhibition.
Caption: General experimental workflow for assessing platelet function.
Detailed Experimental Protocols
1. Platelet Aggregometry (Lumi-Aggregometry)
-
Objective: To measure the extent of platelet aggregation in response to various agonists.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) or washed platelets from whole blood samples.
-
Incubate the platelet suspension with either this compound, ibrutinib, or a vehicle control (e.g., 0.02% DMSO) for a specified time (e.g., 1 hour).[5]
-
Transfer the platelet suspension to an aggregometer cuvette with a stir bar.
-
Add a platelet agonist such as collagen, collagen-related peptide (CRP), rhodocytin, thrombin, or ADP to induce aggregation.[3][5]
-
Monitor the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
The extent of aggregation is quantified as the maximal percentage change in light transmission.
-
2. Flow Cytometry for Platelet Activation Markers
-
Objective: To quantify the expression of platelet activation markers on the cell surface.
-
Methodology:
-
Incubate whole blood or isolated platelets with this compound, ibrutinib, or a vehicle control.
-
Stimulate the platelets with an agonist.
-
Add fluorescently labeled antibodies specific for platelet activation markers, such as anti-P-selectin (CD62P) and PAC-1 (which binds to the activated form of integrin αIIbβ3).[5]
-
Analyze the samples using a flow cytometer to determine the percentage of platelets expressing the activation markers and the mean fluorescence intensity.
-
3. In Vitro Thrombus Formation Assay
-
Objective: To assess the ability of platelets to form stable thrombi on a collagen-coated surface under arterial shear conditions.
-
Methodology:
-
Treat whole blood with this compound, ibrutinib, or a vehicle control.
-
Perfuse the treated blood through a microfluidic chamber coated with type I collagen at a specific shear rate (e.g., 1800 s⁻¹).[12]
-
Monitor platelet adhesion and thrombus formation in real-time using fluorescence microscopy.
-
Analyze the images to quantify parameters such as surface coverage, thrombus volume, and stability.
-
Conclusion
The available evidence strongly suggests that this compound has a significantly lower impact on platelet function compared to ibrutinib. Its high selectivity for BTK and lack of off-target effects on key kinases involved in platelet signaling translate to a reduced risk of bleeding complications. For researchers and drug developers, this positions this compound as a potentially safer alternative in indications where BTK inhibition is desired, particularly in patient populations where hemostasis is a concern. The distinct profiles of these two drugs underscore the importance of kinase selectivity in the development of targeted therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Selective Btk inhibition by PRN1008/PRN473 blocks human CLEC-2, and PRN473 reduces venous thrombosis formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Btk inhibition by PRN1008/PRN473 blocks human CLEC-2, and PRN473 reduces venous thrombosis formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Platelets and tyrosine kinase inhibitors: clinical features, mechanisms of action, and effects on physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Ibrutinib on biophysical parameters of platelet in patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Severe platelet dysfunction in NHL patients receiving ibrutinib is absent in patients receiving acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Frontiers | Effects of the Btk-Inhibitors Remibrutinib (LOU064) and Rilzabrutinib (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time [frontiersin.org]
Rilzabrutinib's Selectivity Profile: A Comparative Analysis of Cross-reactivity with Tec Family Kinases
For Researchers, Scientists, and Drug Development Professionals
Rilzabrutinib (PRN1008) is an oral, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a critical signaling protein in various immune cells.[1][2] As a member of the Tec family of non-receptor tyrosine kinases, BTK shares structural homology with other family members, including Tec, ITK, BMX, and RLK (TXK). Understanding the cross-reactivity profile of Rilzabrutinib against these related kinases is paramount for elucidating its mechanism of action and predicting its therapeutic window and potential off-target effects. This guide provides a comparative analysis of Rilzabrutinib's selectivity, supported by experimental data and detailed methodologies.
Comparative Selectivity of Rilzabrutinib
Rilzabrutinib was designed for high potency and selectivity.[3] However, due to the conserved nature of the ATP-binding pocket and the presence of a homologous cysteine residue within the Tec kinase family, a degree of cross-reactivity is observed.[4] The following tables summarize the inhibitory activity of Rilzabrutinib against BTK and other kinases.
Table 1: Rilzabrutinib Potency (IC50) Against Tec Family Kinases
| Kinase | IC50 (nM) | Reference |
| BTK | 1.3 | [4][5] |
| TEC | 0.8 | [4][6][7] |
| BMX | 1.0 | [4] |
| RLK (TXK) | 1.2 | [4] |
| BLK | 6.3 | [4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays.
Table 2: Kinase Selectivity Profile of Rilzabrutinib
A broader screening against a panel of 251 kinases was performed to assess the overall selectivity of Rilzabrutinib.
| Kinase Target | Percent Inhibition (%) at 1 µM | Reference |
| BTK | >90 | [3] |
| TEC | >90 | [3] |
| BMX | >90 | [3] |
| RLK (TXK) | >90 | [3] |
| BLK | >90 | [3] |
| ERBB4 | >90 | [3] |
| ITK | Minimal Inhibition | [3] |
| EGFR | Minimal Inhibition | [3] |
| JAK3 | Minimal Inhibition | [3] |
Signaling Pathways and Experimental Workflows
To contextualize the selectivity data, it is essential to understand both the biological pathways in which these kinases operate and the experimental methods used to generate the data.
Figure 1: Simplified Tec Family Kinase Signaling Pathway.
Figure 2: General Workflow for Kinase Inhibitor Selectivity Profiling.
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug development, typically involving multi-tiered biochemical assays.[8]
Protocol: Broad Kinase Selectivity Screen (Enzymatic Inhibition Assay)
This protocol outlines a general approach for assessing the selectivity of a compound like Rilzabrutinib against a large panel of kinases.
-
Assay Principle: The core of the selectivity screen is a biochemical assay that measures the enzymatic activity of individual kinases. A common method is a fluorescence resonance energy transfer (FRET)-based competition assay or a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo).[4][9]
-
Materials:
-
Recombinant human kinases (panel of 251 kinases for Rilzabrutinib screening).[3]
-
Specific peptide substrates for each kinase.
-
ATP (adenosine triphosphate).
-
Test inhibitor (Rilzabrutinib) dissolved in DMSO.
-
Assay buffer (containing appropriate salts, DTT, and cofactors).
-
Detection reagents (e.g., FRET-pair antibodies, luciferase/luciferin).
-
Microplates (e.g., 384-well).
-
-
Procedure (Tier 1: Single-Point Inhibition):
-
A fixed, high concentration of the test inhibitor (e.g., 1 µM Rilzabrutinib) is pre-incubated with each kinase in the panel for a set period (e.g., 15 minutes) at room temperature.[3][4] This allows the inhibitor to bind to the kinase.
-
The kinase reaction is initiated by adding a mixture of the specific substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature.
-
The reaction is stopped, and the detection reagent is added.
-
The signal (e.g., fluorescence, luminescence) is measured using a plate reader.
-
The percentage of inhibition is calculated by comparing the signal from wells with the inhibitor to control wells (with DMSO only) and baseline wells (no kinase activity).
-
-
Procedure (Tier 2: IC50 Determination):
-
For kinases that show significant inhibition (e.g., >70%) in the single-point screen, a follow-up dose-response assay is performed.[8]
-
A serial dilution of the inhibitor (e.g., 10-point curve) is prepared.
-
The enzymatic assay is repeated for each concentration of the inhibitor.
-
The resulting data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
-
Discussion and Conclusion
The data demonstrate that Rilzabrutinib is a potent inhibitor of BTK with an IC50 in the low nanomolar range.[4] However, it exhibits significant cross-reactivity with other members of the Tec kinase family, including TEC, BMX, and RLK, inhibiting them with similar potency.[4][6][7] This is attributed to the high degree of structural similarity and the shared covalent binding site (a homologous cysteine residue) among these kinases.[4]
Notably, Rilzabrutinib shows minimal activity against ITK, another Tec family member, as well as kinases outside the family such as EGFR and JAK3.[3] This indicates a degree of selectivity within the broader kinome. The potent inhibition of multiple Tec family kinases suggests that the therapeutic effects of Rilzabrutinib in immune-mediated diseases may result from the modulation of several related signaling pathways, not just BTK inhibition alone.[3] Conversely, this cross-reactivity profile could also contribute to off-target effects. For instance, the combined inhibition of BTK and Tec has been hypothesized to influence platelet function and may be a factor in the bleeding events associated with some BTK inhibitors.[6][7][10]
References
- 1. What is Rilzabrutinib used for? [synapse.patsnap.com]
- 2. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease. [escholarship.org]
- 3. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe RILZABRUTINIB | Chemical Probes Portal [chemicalprobes.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Effects of the Btk-Inhibitors Remibrutinib (LOU064) and Rilzabrutinib (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time [frontiersin.org]
- 7. Effects of the Btk-Inhibitors Remibrutinib (LOU064) and Rilzabrutinib (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PRN-1008 (Rilzabrutinib)
This document provides essential safety and logistical information for the proper handling and disposal of PRN-1008, also known as Rilzabrutinib. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
I. Safety and Handling
This compound is a potent Bruton's Tyrosine Kinase (BTK) inhibitor. While specific toxicity data is limited, it is classified as causing skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure.[1][2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
A. Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety Goggles | With side-shields |
| Skin and Body | Lab Coat | Standard laboratory coat |
| Respiratory | Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a suitable respirator should be used. |
B. Handling Precautions
-
Wash hands thoroughly after handling.[2]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[3]
II. Storage Information
Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.
| Storage Condition | Recommendation |
| Temperature | Store at -20°C (powder) or -80°C (in solvent).[3] |
| Container | Keep container tightly sealed.[3] |
| Environment | Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[3] |
| Incompatibilities | Avoid strong acids/alkalis and strong oxidizing/reducing agents.[3] |
III. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.
-
Clean-up:
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust.
-
For solutions, absorb with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite).
-
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent (e.g., alcohol).
-
Disposal: Collect all contaminated materials in a sealed, labeled container for disposal as hazardous waste.
IV. Disposal Procedures
All waste containing this compound, including the pure compound, contaminated lab supplies (e.g., pipette tips, tubes), and spill clean-up materials, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams.
-
Waste Collection:
-
Solid Waste: Collect solid this compound and contaminated disposables in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.
-
-
Labeling: Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound" or "Rilzabrutinib"), and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage Pending Disposal: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[1][3]
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling PRN-1008 (Rilzabrutinib)
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for the Bruton's tyrosine kinase (BTK) inhibitor PRN-1008, also known as Rilzabrutinib. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity. This compound is an orally active, reversible-covalent inhibitor of BTK with an IC50 of 1.3 nM.[1] While clinical trials have shown it to be generally well-tolerated in humans, with the most common adverse events being gastrointestinal in nature, all potent, biologically active small molecules should be handled with care in a laboratory setting to minimize exposure risk.[2][3][4]
Hazard Identification and Personal Protective Equipment (PPE)
As a potent kinase inhibitor, this compound must be handled as a hazardous substance.[5] The primary routes of occupational exposure are inhalation of aerosolized powder, dermal contact, and accidental ingestion. A comprehensive PPE protocol is mandatory for all handling procedures.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade (ASTM D6978 tested), powder-free. The outer glove's cuff should extend over the gown sleeve.[6] | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated, providing an extra layer of protection.[5] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).[5][6] | Protects skin and clothing from contamination. Must be disposed of as hazardous waste after use or if contamination occurs.[5] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield must be worn over goggles when handling the solid compound or creating stock solutions.[5] | Protects against splashes and aerosolized particles from entering the eyes or face.[5][7] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[5][8] | Required when weighing or handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation.[5][9] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet/cover.[6] | Prevents the spread of contamination outside of the laboratory. |
Operational Plans: Handling and Storage
Handling Solid Compound (Weighing):
-
Preparation: Before handling, ensure a designated area within a certified chemical fume hood is clean. Gather all necessary equipment, including a calibrated analytical balance, weigh paper or boats, and spatulas.
-
PPE: Don all PPE as specified in Table 1, including double gloves, a disposable gown, safety goggles, a face shield, and a NIOSH-approved N95 respirator.
-
Procedure: Conduct all weighing and handling of the solid this compound within the fume hood to minimize inhalation exposure. Handle the compound gently to avoid creating airborne dust.
-
Post-Handling: After weighing, carefully clean the spatula and balance area with a solvent-dampened wipe (e.g., 70% ethanol). Dispose of all contaminated disposables (weigh boats, wipes, outer gloves) in a designated hazardous waste container.
Preparing Stock Solutions:
-
This compound is soluble in DMSO at concentrations up to 100 mg/mL (150.2 mM).[1][10]
-
All steps for preparing stock solutions must be performed in a chemical fume hood.
-
Wear all appropriate PPE, including double nitrile gloves, a disposable gown, and safety goggles with a face shield.
-
Add the solvent to the pre-weighed this compound vial slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Label the stock solution clearly with the compound name, concentration, solvent, date, and your initials.
Storage:
-
Solid Compound: Store in a tightly sealed container at -20°C.
-
Stock Solutions: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Emergency and Disposal Plans
Table 2: First Aid and Spill Response
| Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[11][12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12] |
| Small Spill (Liquid) | Alert others in the area. Wearing appropriate PPE, cover the spill with absorbent material. Collect the material into a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. |
| Small Spill (Solid) | Alert others in the area. Wearing appropriate PPE, gently cover the spill with damp paper towels to avoid raising dust. Carefully collect the material and place it in a sealed, labeled hazardous waste container. Clean the area thoroughly.[11] |
Disposal Plan: All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local environmental regulations.[13]
Table 3: Disposal of this compound Waste
| Waste Type | Container | Disposal Method |
| Solid Hazardous Waste (Gloves, gown, shoe covers, weigh boats, pipette tips, empty vials) | Sealed and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[5] | High-temperature incineration by a certified hazardous waste management company.[5][13] |
| Liquid Hazardous Waste (Unused stock solutions, contaminated solvents) | Labeled, leak-proof hazardous liquid waste container.[5] | DO NOT pour down the drain.[5] Incineration by a certified hazardous waste management company.[5][13] |
| Sharps Hazardous Waste (Needles and syringes) | Puncture-proof, labeled sharps container designated for hazardous waste.[5] | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[5] |
Visualized Workflows and Mechanisms
Experimental Workflow: Preparation of this compound Stock Solution
Caption: Workflow for preparing this compound stock solutions.
Mechanism of Action: BTK Signaling Inhibition
This compound is a reversible-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling element in B cells and innate immune cells.[3][14] It forms a covalent bond with a specific cysteine residue (Cys481) in BTK, leading to potent and sustained inhibition of its kinase activity.[14][15] This blocks downstream signaling from the B-cell receptor (BCR) and Fc receptors, thereby down-regulating cellular activities like proliferation and differentiation that are involved in immune-mediated diseases.[16]
Caption: Simplified BTK signaling pathway and this compound inhibition.
Key Experimental Protocol: In Vitro Cell-Based Assay for BTK Occupancy
This protocol outlines a method to determine the cellular potency of this compound by measuring its occupancy of BTK in a human B-cell line, such as Ramos cells.[2][14]
Objective: To determine the IC50 value for BTK occupancy by this compound.
Materials:
-
Ramos cells (human B-cell lymphoma line)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-phospho-BTK (pY223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture Ramos cells in RPMI-1640 + 10% FBS at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase.
-
Cell Plating: Seed Ramos cells in a 6-well plate at a density of 2 x 10^6 cells/well in 2 mL of culture medium.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical final concentration range would be 0.1 nM to 1 µM. Include a DMSO-only vehicle control.
-
Add the diluted compound or vehicle to the corresponding wells.
-
Incubate the plate for 2 hours at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellets once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold lysis buffer to each pellet. Incubate on ice for 20 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample loading buffer.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-BTK (pY223) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody for total BTK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-BTK and total BTK using image analysis software (e.g., ImageJ).
-
Normalize the p-BTK signal to the total BTK signal for each sample.
-
Plot the normalized p-BTK signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of this compound required to inhibit BTK phosphorylation by 50%.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phase I trial of PRN1008, a novel reversible covalent inhibitor of Bruton's tyrosine kinase, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. tcichemicals.com [tcichemicals.com]
- 12. carlroth.com [carlroth.com]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 14. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Principia Biopharma Presents Full Phase 1 Clinical Trial Results For PRN1008, A Novel Reversible Covalent BTK Inhibitor, Supporting Further Clinical Development In Autoimmune And Inflammatory Diseases - BioSpace [biospace.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
